molecular formula C9H7Cl2N B2660936 5,7-dichloro-2-methyl-1H-indole CAS No. 432025-20-2

5,7-dichloro-2-methyl-1H-indole

Cat. No.: B2660936
CAS No.: 432025-20-2
M. Wt: 200.06
InChI Key: VLAZHLHPWPPGKT-UHFFFAOYSA-N
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Description

5,7-dichloro-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06. The purity is usually 95%.
BenchChem offers high-quality 5,7-dichloro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dichloro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZHLHPWPPGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432025-20-2
Record name 5,7-dichloro-2-methyl-1H-indole
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Foundational & Exploratory

chemical structure of 5,7-dichloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application of 5,7-dichloro-2-methyl-1H-indole , a specialized heterocyclic building block used in pharmaceutical research and agrochemical development.[1][2]

CAS Registry Number: 432025-20-2 Molecular Formula: C₉H₇Cl₂N Molecular Weight: 200.06 g/mol [1][2]

Executive Summary

5,7-Dichloro-2-methyl-1H-indole is a substituted indole scaffold characterized by chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.[1][2] This specific substitution pattern imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of auxin mimics , antiviral agents , and allosteric modulators for G-protein coupled receptors (GPCRs).[2] The electron-withdrawing chlorine atoms increase the lipophilicity and metabolic stability of the indole ring, while the 2-methyl group blocks metabolic oxidation at the reactive C2 position, enhancing the pharmacokinetic profile of downstream derivatives.[2]

Structural Analysis & Physicochemical Properties[1][3][4][5]

Electronic Structure & Pharmacophore

The 5,7-dichloro substitution creates an electron-deficient indole core compared to the parent molecule.[1][2]

  • 5,7-Dichloro Effect: The chlorine atoms exert a negative inductive effect (-I), reducing electron density on the benzene ring.[2] This lowers the pKa of the N-H proton, making it more acidic and a better hydrogen bond donor in ligand-receptor interactions.[2]

  • 2-Methyl Effect: The methyl group at C2 provides steric bulk that prevents enzymatic hydroxylation (a common metabolic clearance pathway for indoles) and stabilizes the molecule against electrophilic attack at C3 during subsequent synthetic steps.[2]

Key Physicochemical Data
PropertyValueContext
Melting Point 66–67 °CSolid at room temperature; easy to handle.[1][2]
Boiling Point ~272 °C (predicted)High thermal stability.[2]
LogP ~3.8Highly lipophilic; excellent membrane permeability.[2]
pKa (NH) ~15-16Slightly more acidic than unsubstituted indole (pKa ~16.2).[1][2]
Solubility DMSO, Methanol, DCMInsoluble in water.[2]

Synthetic Protocol: Fischer Indole Synthesis

The most robust and scalable method for synthesizing 5,7-dichloro-2-methyl-1H-indole is the Fischer Indole Synthesis .[1][2] This protocol utilizes (2,4-dichlorophenyl)hydrazine and acetone as primary precursors.[2]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement catalyzed by a Lewis acid (Zinc Chloride).[2]

FischerSynthesis Figure 1: Fischer Indole Synthesis Pathway for 5,7-Dichloro-2-methylindole cluster_reactants Precursors Hydrazine (2,4-Dichlorophenyl) hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Acetone - H2O Acetone Acetone Acetone->Hydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Diimine Diimine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement (ZnCl2, 180°C) Indole 5,7-Dichloro-2-methyl- 1H-indole Diimine->Indole Cyclization & Aromatization Ammonia NH3 (Byproduct) Diimine->Ammonia

[1][2]

Detailed Experimental Procedure

Safety Note: (2,4-Dichlorophenyl)hydrazine is toxic and a skin sensitizer.[2] Handle in a fume hood with appropriate PPE (nitrile gloves, goggles).[2]

Reagents:

  • (2,4-Dichlorophenyl)hydrazine hydrochloride (1.0 eq)[1][2]

  • Acetone (3.0 eq)[2]

  • Zinc Chloride (ZnCl₂), anhydrous (5.0 eq)[2]

  • Acetic Acid (Glacial) or fused condition[2]

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve (2,4-dichlorophenyl)hydrazine hydrochloride (10 g) in glacial acetic acid (50 mL).

    • Add acetone (3.5 mL) dropwise at room temperature.

    • Stir for 1 hour. The hydrazone may precipitate; if so, filter and dry.[2] Alternatively, proceed directly to cyclization (one-pot).[2]

  • Cyclization (Fischer Indolization):

    • Add anhydrous ZnCl₂ (30 g) to the reaction mixture.

    • Heat the mixture to reflux (or 170-180°C if using fused melt method) for 2–4 hours.

    • Observation: The reaction color will darken (deep brown/black) as the indole forms.[2]

    • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice (200 g) with vigorous stirring to quench the Lewis acid.

    • The crude indole will precipitate as a solid or oil.[2]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[2]

    • Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.[2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexane).[2]

    • Yield: Typical yields range from 60–75%.[2]

Characterization: Validating the Structure

To confirm the identity of the synthesized compound, compare spectral data against the following standards.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Key Features: Look for the loss of symmetry in the benzene ring and the specific meta-coupling of the protons remaining at positions 4 and 6.[1][2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH 11.0 – 11.4Broad Singlet1HIndole N-H (Exchangeable).[1][2]
H4 7.45 – 7.55Doublet (J ~2 Hz)1HMeta-coupling to H6; deshielded by C5-Cl.[1][2]
H6 7.10 – 7.20Doublet (J ~2 Hz)1HMeta-coupling to H4; shielded relative to H4.[1][2]
H3 6.20 – 6.30Singlet1HCharacteristic C3-H of 2-substituted indoles.[1][2]
CH₃ 2.35 – 2.45Singlet3HMethyl group at C2.[2]
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion: m/z 200 (M+), 202 (M+2), 204 (M+4)[2]

  • Isotope Pattern: Distinctive 9:6:1 pattern characteristic of a molecule containing two chlorine atoms .[2]

Applications in Drug Discovery

The 5,7-dichloro-2-methylindole scaffold is not just a building block; it is a "privileged structure" capable of binding to multiple receptor types.

Pharmacological Relevance[1][6][7]
  • Auxin Signaling (Agrochemicals):

    • Derivatives like 2-(5,7-dichloro-3-indolyl)propionic acid exhibit anti-auxin activity, inhibiting plant growth by competing with indole-3-acetic acid (IAA).[1][2]

  • Antiviral & Anticancer:

    • The lipophilic nature of the dichlorinated ring allows for deep penetration into hydrophobic pockets of viral polymerases or kinase active sites.[2]

    • Used as a core for designing allosteric inhibitors where the 2-methyl group induces a conformational twist, locking the receptor in an inactive state.[2]

SAR Figure 2: Pharmacophore Analysis of the Indole Scaffold cluster_mods Structure-Activity Relationships (SAR) Core 5,7-Dichloro-2-methyl-1H-indole (Scaffold) Cl57 5,7-Dichloro Substitution: - Increases Lipophilicity (LogP) - Metabolic Stability (Blocks P450) - Halogen Bonding Capability Core->Cl57 Me2 2-Methyl Group: - Steric Hindrance - Prevents C2-Oxidation - Conformational Constraint Core->Me2 NH1 N-H Group: - H-Bond Donor - Acidic Character (pKa ~15) - Key for Receptor Binding Core->NH1

References

  • Fischer Indole Synthesis Protocol: Robinson, B. (1983).[2] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] [2]

  • Synthesis of Dichloroindoles: Organic Syntheses, Coll. Vol. 3, p.725 (1955); Vol. 22, p.98 (1942).[2] [2]

  • Biological Activity (Auxin Analogs): Katayama, M., et al. (2004).[2] Synthesis, absolute configuration and biological activities of both enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic acid. Bioscience, Biotechnology, and Biochemistry.[2]

  • NMR Data Source: Spectral Database for Organic Compounds (SDBS).[2] SDBS No.: 1623 (Analogous 5-chloro data used for assignment logic).[1][2] [2]

Sources

A Technical Guide to 5,7-dichloro-2-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets.[4] The strategic placement of halogen substituents, particularly chlorine, on the indole ring can significantly modulate a compound's physicochemical properties and pharmacological activity, making chloro-substituted indoles a promising area of research in drug discovery.[5] This guide provides a comprehensive technical overview of 5,7-dichloro-2-methyl-1H-indole, a specific but less-documented member of this chemical family, offering insights into its synthesis, properties, and potential applications for researchers in drug development.

Chemical Identity and Properties

The fundamental chemical identifiers and physicochemical properties of 5,7-dichloro-2-methyl-1H-indole are summarized below.

PropertyValueSource
IUPAC Name 5,7-dichloro-2-methyl-1H-indoleN/A
CAS Number 432025-20-2[6]
Molecular Formula C₉H₇Cl₂N[6]
Molecular Weight 200.06 g/mol [7]
SMILES Clc1cc2c(c(Cl)c1)nc(C)c2N/A
InChIKey VLAZHLHPWPPGKT-UHFFFAOYSA-N[6]
Physical Form Powder[6]
Melting Point 66-67 °C[6]
Storage Temperature Room Temperature[6]

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 5,7-dichloro-2-methyl-1H-indole is not extensively documented in the literature, a robust and logical synthetic route can be proposed based on the well-established Fischer indole synthesis. This classic reaction remains a highly reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of 5,7-dichloro-2-methyl-1H-indole can be envisioned through the acid-catalyzed condensation of (2,4-dichlorophenyl)hydrazine with acetone.

Fischer Indole Synthesis cluster_reactants Reactants cluster_product Product A (2,4-dichlorophenyl)hydrazine C 5,7-dichloro-2-methyl-1H-indole A->C + Acetone (Acid Catalyst, Heat) B Acetone

Caption: Proposed Fischer indole synthesis of 5,7-dichloro-2-methyl-1H-indole.

Mechanistic Pathway

The Fischer indole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2,4-dichlorophenyl)hydrazine and acetone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [6][6]-Sigmatropic Rearrangement: A key bond-forming step, the enamine undergoes a[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Hydrazone A->B H+ C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & NH3 Elimination D->E F Indole Product E->F Aromatization

Caption: Generalized mechanism of the Fischer indole synthesis.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from a known procedure for the synthesis of 2-methylindole and should be optimized for the specific synthesis of 5,7-dichloro-2-methyl-1H-indole.[8]

Materials:

  • (2,4-dichlorophenyl)hydrazine

  • Acetone

  • Anhydrous Zinc Chloride (or another suitable Lewis acid)

  • Hydrochloric acid

  • Water

Procedure:

  • Hydrazone Formation: In a round-bottom flask, combine (2,4-dichlorophenyl)hydrazine (1 equivalent) and acetone (1.2 equivalents). The reaction is often exothermic. Heat the mixture gently (e.g., on a water bath) for approximately 15-30 minutes to ensure complete formation of the hydrazone.

  • Cyclization: To the crude hydrazone, add anhydrous zinc chloride (a strong Lewis acid catalyst, approximately 3-4 equivalents). Heat the mixture with stirring to around 180°C in an oil bath. The reaction progress can be monitored by a color change of the reaction mass.

  • Work-up: After the reaction is complete (typically within a few minutes at high temperature), allow the mixture to cool. Carefully add hot water to the solidified mass, followed by acidification with hydrochloric acid to dissolve the zinc salts.

  • Isolation and Purification: The crude 5,7-dichloro-2-methyl-1H-indole can be isolated by steam distillation. The distilled product, which may solidify upon cooling, is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization (Predictive Analysis)

While specific, published spectroscopic data for 5,7-dichloro-2-methyl-1H-indole is scarce, a predictive analysis based on known data for similar chloro-substituted indoles can provide valuable guidance for its characterization.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The electron-withdrawing effect of the two chlorine atoms will influence the chemical shifts of the aromatic protons.

  • N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm).

  • Aromatic Protons (H4, H6): Due to the chlorine substitution at positions 5 and 7, the remaining aromatic protons at positions 4 and 6 will likely appear as doublets in the range of δ 7.0-7.5 ppm.

  • Pyrrole Proton (H3): A singlet or a narrow multiplet is expected around δ 6.2-6.5 ppm.

  • Methyl Protons (C2-CH₃): A sharp singlet should appear in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbons attached to the chlorine atoms (C5 and C7) will be significantly influenced.

  • Methyl Carbon: The methyl carbon will appear as a signal in the upfield region (δ 10-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretches: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Potential Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, and halogenation is a common strategy to enhance the therapeutic potential of drug candidates.[3][5] While the biological activity of 5,7-dichloro-2-methyl-1H-indole has not been extensively reported, the known activities of related dichloro-indole derivatives suggest several promising avenues for investigation.

Anticancer Activity

Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3] Dichloro-substituted indoles, in particular, have been investigated as potential anticancer agents.

Antimicrobial and Antiviral Activity

The indole scaffold is present in many natural and synthetic compounds with significant antimicrobial and antiviral properties.[4] The lipophilicity imparted by the chlorine atoms may enhance the ability of 5,7-dichloro-2-methyl-1H-indole to penetrate microbial cell membranes.

Kinase Inhibition

The indole ring can act as a hinge-binding motif in many protein kinases, which are critical targets in oncology and inflammatory diseases. The dichloro-substitution pattern can influence the binding affinity and selectivity for specific kinases.

Proposed Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of 5,7-dichloro-2-methyl-1H-indole, a systematic biological evaluation is recommended.

Biological_Evaluation_Workflow A Synthesis and Characterization of 5,7-dichloro-2-methyl-1H-indole B In Vitro Cytotoxicity Screening (e.g., NCI-60 cell line panel) A->B C Mechanism of Action Studies (e.g., Kinase inhibition assays, Apoptosis assays) B->C If active D In Vitro Antimicrobial/Antiviral Assays B->D If active E Lead Optimization (Structure-Activity Relationship Studies) C->E D->E F In Vivo Efficacy and Toxicity Studies (Animal Models) E->F

Caption: A tiered workflow for the biological evaluation of 5,7-dichloro-2-methyl-1H-indole.

Conclusion

5,7-dichloro-2-methyl-1H-indole represents an intriguing yet underexplored molecule within the vast landscape of indole chemistry. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. Based on the known biological activities of related halogenated indoles, this compound holds potential for further investigation in various therapeutic areas, particularly in oncology and infectious diseases. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of 5,7-dichloro-2-methyl-1H-indole, paving the way for new discoveries in drug development.

References

  • Golen, James A.; Manke, David R.. 5,7-Dichloro-1H-indole-2,3-dione. IUCrData 2016;1(9):x161510-. DOI: 10.1107/S2414314616015108.
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  • PubMed. Cytotoxic effects and biological activity of 2-aza-8-germanspiro[10][11]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro. Available at: [Link].

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  • Royal Society of Chemistry. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available at: [Link].

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An In-depth Technical Guide to the Solubility of 5,7-dichloro-2-methyl-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Advancing Research

In the realm of drug discovery and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful development.[1][2][3] For a molecule like 5,7-dichloro-2-methyl-1H-indole, a member of the versatile indole family of compounds, its solubility profile dictates its fate in a myriad of applications, from its efficacy as a potential therapeutic agent to its purification and formulation.[1][2][4] This guide provides a comprehensive technical overview of the solubility of 5,7-dichloro-2-methyl-1H-indole, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Profile of 5,7-dichloro-2-methyl-1H-indole

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. 5,7-dichloro-2-methyl-1H-indole is a solid, appearing as a powder at room temperature.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H7Cl2N[5][6]
Molecular Weight 200.06 g/mol [6]
Melting Point 66-67 °C[5]
Appearance Powder[5]
InChI Key VLAZHLHPWPPGKT-UHFFFAOYSA-N[5]

The presence of the bicyclic aromatic indole core, substituted with two chlorine atoms and a methyl group, largely dictates its solubility behavior. The indole ring itself is a versatile scaffold in drug discovery.[1][2][4] The chlorine substituents increase the molecule's lipophilicity and molecular weight, while the methyl group at the 2-position further contributes to its non-polar character. These features suggest a generally low solubility in aqueous media and a preference for organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of 5,7-dichloro-2-methyl-1H-indole will be governed by the interplay of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces
  • Van der Waals Forces: The aromatic rings and the chloro- and methyl-substituents provide significant surface area for London dispersion forces, which will be the primary interaction with non-polar solvents.

  • Dipole-Dipole Interactions: The polar N-H bond in the indole ring and the C-Cl bonds introduce dipole moments, allowing for interactions with polar aprotic and protic solvents.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atom and the pi-electron cloud of the aromatic system can act as hydrogen bond acceptors. This is particularly relevant for solubility in protic solvents like alcohols. For instance, the enhanced solubility of indole in methanol compared to water is attributed to hydrogen bonding between methanol and the π electrons of the benzene ring.[7]

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of 5,7-dichloro-2-methyl-1H-indole in various classes of organic solvents can be made:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. While the molecule has polar features, its overall character is significantly non-polar. Toluene, with its aromatic ring, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)): Good solubility is anticipated in these solvents. They can engage in dipole-dipole interactions and, in the case of THF and acetone, can accept hydrogen bonds. Novel indole derivatives have been noted to be soluble in THF and DMF.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in lower-chain alcohols. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the indole core. The general solubility of indole in hot water and many organic solvents supports this.[9]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Materials and Equipment
  • 5,7-dichloro-2-methyl-1H-indole (as a solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, tetrahydrofuran, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess solid solute B Add a known volume of solvent to a vial A->B C Add solute to the solvent B->C D Seal the vial and place in a thermostatically controlled shaker C->D E Agitate at a constant temperature for a sufficient time (e.g., 24-72 hours) D->E F Allow the solution to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot to remove undissolved solids G->H I Dilute the filtrate with a known volume of a suitable solvent H->I J Analyze the diluted sample by a calibrated analytical method (e.g., HPLC) I->J

Caption: Workflow for the isothermal shake-flask solubility measurement.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5,7-dichloro-2-methyl-1H-indole to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of 5,7-dichloro-2-methyl-1H-indole of known concentrations.

    • Calculate the concentration of the saturated solution from the diluted sample concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison between different solvents.

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (e.g., at 25°C)
n-HexaneNon-PolarLow to MediumTo be determined
TolueneNon-Polar (Aromatic)MediumTo be determined
DichloromethanePolar AproticHighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
TetrahydrofuranPolar AproticHighTo be determined
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined

Implications for Research and Drug Development

A comprehensive understanding of the solubility of 5,7-dichloro-2-methyl-1H-indole is crucial for several reasons:

  • Reaction Chemistry: In organic synthesis, the choice of solvent is critical for reaction kinetics and yield. Knowing the solubility helps in selecting appropriate solvents for reactions involving this indole derivative.

  • Purification: Recrystallization is a common method for purifying solid compounds, and its success is entirely dependent on the differential solubility of the compound in a given solvent at different temperatures.[10][11]

  • Drug Discovery and Development: For a compound to be a viable drug candidate, it must have adequate solubility to be absorbed and distributed in the body.[1] Solubility data is essential for formulation development, enabling the selection of appropriate excipients and delivery systems. The structure-activity relationship (SAR) of indole derivatives is often optimized to improve properties like solubility.[1]

Conclusion

References

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  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (2025, May 26). Retrieved February 23, 2026, from [Link]

  • 5,7-Dichloro-1H-indole-2,3-dione | C8H3Cl2NO2 | CID 80771 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

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  • (PDF) Synthesis of Indole and Its Derivatives in Water - ResearchGate. (2025, August 5). Retrieved February 23, 2026, from [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved February 23, 2026, from [Link]

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  • Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. (2025, August 25). Retrieved February 23, 2026, from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved February 23, 2026, from [Link]

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  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts - MDPI. (2021, November 1). Retrieved February 23, 2026, from [Link]

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An In-depth Technical Guide to 5,7-dichloro-2-methyl-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-dichloro-2-methyl-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in a vast number of natural products and pharmaceuticals, and its targeted functionalization allows for the fine-tuning of biological activity.[1][2] This document details the physical properties, a robust synthetic protocol, in-depth spectroscopic analysis, and potential applications of this specific compound.

Core Physical and Chemical Properties

5,7-dichloro-2-methyl-1H-indole is a solid, typically appearing as a powder.[3] Its core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, substituted with two chlorine atoms at the 5 and 7 positions and a methyl group at the 2-position.

PropertyValueSource
Melting Point 66-67 °C[3]
Molecular Formula C₉H₇Cl₂N[3]
Molecular Weight 200.06 g/mol [4]
CAS Number 432025-20-2[3][4]
Physical Form Powder[3]
Purity Typically ≥95%[4]

Synthesis of 5,7-dichloro-2-methyl-1H-indole

The most established and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of 5,7-dichloro-2-methyl-1H-indole, the logical precursors are (2,4-dichlorophenyl)hydrazine and acetone.

Reaction Rationale and Mechanistic Insight

The Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the reaction of (2,4-dichlorophenyl)hydrazine and acetone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. A subsequent[6][6]-sigmatropic rearrangement, a key bond-forming step, leads to a di-imine intermediate. Aromatization, followed by cyclization and the elimination of ammonia, yields the final indole product.[5] The choice of acid catalyst is crucial; both Brønsted acids (like HCl or H₂SO₄) and Lewis acids (such as ZnCl₂ or BF₃) can be employed, with the selection impacting reaction conditions and yield.[5]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product 2,4-Dichlorophenylhydrazine 2,4-Dichlorophenylhydrazine Hydrazone Hydrazone 2,4-Dichlorophenylhydrazine->Hydrazone Condensation Acetone Acetone Acetone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-catalyzed) Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement 5,7-dichloro-2-methyl-1H-indole 5,7-dichloro-2-methyl-1H-indole Di-imine->5,7-dichloro-2-methyl-1H-indole Cyclization & Elimination of NH₃

Figure 1: Simplified workflow of the Fischer indole synthesis.
Detailed Experimental Protocol

This protocol is a robust, one-pot procedure adapted from general Fischer indole synthesis methodologies.[6]

Materials:

  • (2,4-dichlorophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,4-dichlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution. The mixture is then gently refluxed for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Indolization: After cooling the reaction mixture to room temperature, add anhydrous zinc chloride (2-3 equivalents) in one portion. The mixture is then heated to 170-180°C in an oil bath with vigorous stirring. The reaction is typically complete within 30-60 minutes, often indicated by a darkening of the reaction mixture.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully add water to the solidified mass, followed by concentrated hydrochloric acid to dissolve the zinc salts. The crude product is then extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 5,7-dichloro-2-methyl-1H-indole. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

Expected ¹H NMR Spectrum

The proton NMR spectrum of 5,7-dichloro-2-methyl-1H-indole is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The electron-withdrawing nature of the chlorine atoms will influence the chemical shifts of the protons on the benzene ring.

  • N-H Proton (H1): A broad singlet is anticipated in the downfield region, typically between δ 8.0-11.0 ppm. Its chemical shift is highly dependent on the solvent and concentration.

  • Aromatic Protons (H4, H6): The two protons on the benzene ring are expected to appear as doublets in the aromatic region (δ 7.0-7.5 ppm). Due to the deshielding effect of the adjacent chlorine atoms, their signals will be shifted downfield compared to unsubstituted indole.

  • Pyrrole Proton (H3): A singlet is expected for the proton at the C3 position of the pyrrole ring, likely in the region of δ 6.0-6.5 ppm.

  • Methyl Protons (C2-CH₃): A sharp singlet corresponding to the three protons of the methyl group at the C2 position is expected in the upfield region, typically around δ 2.4 ppm.

Expected ¹³C NMR Spectrum

In the carbon-13 NMR spectrum, the carbon atoms of the indole ring will resonate at characteristic chemical shifts. The carbons directly attached to the chlorine atoms (C5 and C7) will show distinct shifts.

  • Pyrrole Ring Carbons (C2, C3): C2 is expected to resonate around δ 135-140 ppm, while C3 will be more shielded, appearing around δ 100-105 ppm.

  • Bridgehead Carbons (C3a, C7a): These carbons are anticipated to be in the range of δ 125-135 ppm.

  • Benzene Ring Carbons (C4, C5, C6, C7): The carbons C5 and C7, being directly attached to chlorine, will be significantly influenced. Their resonances are expected in the δ 115-125 ppm region. C4 and C6 are also expected in a similar region.

  • Methyl Carbon (C2-CH₃): The methyl carbon should appear as a sharp signal in the upfield region, around δ 12-15 ppm.

Expected Infrared (IR) Spectrum

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the pyrrole ring is expected in the 1200-1350 cm⁻¹ region.

  • C-Cl Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Expected Mass Spectrum

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 200 and 202, with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.[7] Common fragmentation patterns for indoles involve the loss of HCN or the methyl group.

Mass_Spec_Fragmentation Molecular Ion\n[C₉H₇Cl₂N]⁺˙\nm/z = 199/201/203 Molecular Ion [C₉H₇Cl₂N]⁺˙ m/z = 199/201/203 Fragment 1\n[C₈H₄Cl₂N]⁺\nm/z = 184/186/188 Fragment 1 [C₈H₄Cl₂N]⁺ m/z = 184/186/188 Molecular Ion\n[C₉H₇Cl₂N]⁺˙\nm/z = 199/201/203->Fragment 1\n[C₈H₄Cl₂N]⁺\nm/z = 184/186/188 - CH₃ Fragment 2\n[C₈H₇Cl₂]⁺\nm/z = 172/174/176 Fragment 2 [C₈H₇Cl₂]⁺ m/z = 172/174/176 Molecular Ion\n[C₉H₇Cl₂N]⁺˙\nm/z = 199/201/203->Fragment 2\n[C₈H₇Cl₂]⁺\nm/z = 172/174/176 - HCN

Figure 2: Plausible mass spectrometry fragmentation pathway.

Solubility Profile

Indole and its derivatives generally exhibit good solubility in common organic solvents. Based on the properties of similar compounds, 5,7-dichloro-2-methyl-1H-indole is expected to be soluble in solvents such as:

  • Acetone

  • Dichloromethane

  • Chloroform

  • Ethyl acetate

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is expected to have limited solubility in non-polar solvents like hexane and very low solubility in water.

Applications in Drug Development

The indole nucleus is a key pharmacophore in a multitude of approved drugs and clinical candidates.[8] The introduction of halogen atoms, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

Derivatives of 5,7-dichloro-2-methyl-1H-indole could be explored for a variety of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization or kinase signaling pathways.

  • Antimicrobial Agents: The indole scaffold is present in numerous natural and synthetic antimicrobial compounds.

  • Antiviral Agents: Indole derivatives have been investigated for their potential to inhibit viral replication.[9]

The specific substitution pattern of 5,7-dichloro-2-methyl-1H-indole makes it an attractive starting point for the synthesis of more complex molecules with potential biological activity.

Safety Information

5,7-dichloro-2-methyl-1H-indole is classified as a warning-level hazard.[3] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

Conclusion

5,7-dichloro-2-methyl-1H-indole is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive foundation for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The provided protocols and expected analytical data offer a solid starting point for further investigation and utilization of this compound in the pursuit of new and effective pharmaceuticals.

References

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  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
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  • Sharma, S., & Singh, S. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Letters in Organic Chemistry, 20(8), 711-729.
  • Bhandari, S., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic & Medicinal Chemistry, 27(16), 3497-3522.
  • El-Sawy, E. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
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  • ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1) 1H NMR spectrum.
  • Singh, G., & Kumar, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-32986.
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safety data sheet SDS for 5,7-dichloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 5,7-dichloro-2-methyl-1H-indole

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety profile and handling requirements for 5,7-dichloro-2-methyl-1H-indole (CAS No. 432025-20-2). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting. The protocols and recommendations herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Core Safety Profile and Hazard Identification

5,7-dichloro-2-methyl-1H-indole is a halogenated indole derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its specific dichlorinated structure imparts unique chemical properties but also necessitates a thorough understanding of its potential hazards. The globally harmonized system (GHS) classification for this compound provides the foundational data for our risk assessment.

GHS Classification and Interpretation

The primary hazards associated with this compound are acute toxicity (oral), skin and eye irritation, and respiratory irritation. Understanding the practical implications of these classifications is the first step in a robust safety protocol.

Hazard Classification GHS Code Signal Word Pictogram Interpretation for the Researcher
Acute Toxicity, Oral (Category 4)H302WarningGHS07Harmful if swallowed. Accidental ingestion could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[1]
Skin Irritation (Category 2)H315WarningGHS07Causes skin irritation. Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2]
Serious Eye Irritation (Category 2)H319WarningGHS07Causes serious eye irritation. Exposure to the powder or its solutions can result in significant, potentially damaging, eye irritation. Chemical safety goggles are mandatory.[3]
Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation)H335WarningGHS07May cause respiratory irritation. Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[3]
Risk Assessment Workflow

A dynamic risk assessment should precede any experiment involving 5,7-dichloro-2-methyl-1H-indole. The causality behind this is to proactively identify and mitigate potential exposure scenarios before they occur, rather than reacting to an incident. This workflow ensures that all safety aspects are considered.

cluster_plan Planning Phase cluster_control Control Implementation cluster_exec Execution & Verification A Review Chemical Hazards (H302, H315, H319, H335) B Define Experimental Scale (mg vs g) A->B C Identify All Procedural Steps (Weighing, Dissolving, Reaction, Work-up) B->C D Select Engineering Controls (Chemical Fume Hood) C->D Mitigate Inhalation/Contact E Determine Required PPE (Goggles, Gloves, Lab Coat) D->E F Prepare Spill & Waste Plan E->F G Execute Experiment Following Protocol F->G Proceed with Controls H Monitor for Deviations or Unexpected Events G->H I Document Procedure & Observations H->I

Caption: Risk assessment workflow for 5,7-dichloro-2-methyl-1H-indole.

Physicochemical Properties and Their Impact on Handling

The physical state of a chemical directly dictates the necessary handling precautions. As a powder, 5,7-dichloro-2-methyl-1H-indole presents a significant inhalation risk, a fact that is central to the design of its handling protocols.

Property Value Source Implication for Safe Handling
CAS Number 432025-20-2[4]Unique identifier for accurate hazard information retrieval.
Molecular Formula C₉H₇Cl₂N[4]Used for calculating molar equivalents in experiments.
Molecular Weight 200.06 g/mol [4]Essential for accurate weighing and solution preparation.
Physical Form PowderHigh risk of aerosolization and inhalation. Requires containment (fume hood) and respiratory protection considerations. Avoids static buildup during transfer.
Melting Point 66-67 °CA relatively low melting point. Avoids direct heating on hot plates which may lead to decomposition or sublimation. Use a controlled water or oil bath.
Storage Temperature Room TemperatureSimplifies storage, but must be in a well-ventilated, dry area away from incompatible materials.

Comprehensive Protocols for Safe Laboratory Use

The following protocols are designed as self-validating systems. Each step includes an underlying reason, linking the action to the chemical's known properties and hazards.

Engineering Controls: The Primary Barrier

Directive: All manipulations of 5,7-dichloro-2-methyl-1H-indole powder, and any procedures involving its solutions that are not in a closed system, must be performed inside a certified chemical fume hood.

  • Expertise & Causality: A fume hood provides the primary barrier of protection by containing the powder and its vapors, preventing inhalation—the most direct route of exposure for a fine powder. The constant airflow draws airborne particles away from the user's breathing zone. Verification of the fume hood's certification date and daily flow rate check is a self-validating step to ensure the control is effective before work begins.

Personal Protective Equipment (PPE): The Last Line of Defense
  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal against airborne powder.

  • Hand Protection: Use nitrile gloves. Before use, check the manufacturer's breakthrough time data for chlorinated solvents, as these can provide a surrogate indication for chlorinated solids. Double-gloving is recommended when handling larger quantities.

    • Trustworthiness: The protocol is self-validating. After handling, gloves should be removed carefully (glove-in-glove technique) and disposed of as contaminated waste before leaving the fume hood. This prevents secondary contamination of surfaces like door handles or keyboards.

  • Body Protection: A long-sleeved laboratory coat is required to protect against skin contact from spills.

Step-by-Step Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE. Verify the chemical fume hood is operational. Place a marble or anti-static weighing dish on the analytical balance.

  • Taring: Close the sash of the fume hood as much as practical. Close the balance doors and tare the balance with the weighing dish inside.

  • Dispensing: Open the container of 5,7-dichloro-2-methyl-1H-indole inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of powder to the weighing dish. Rationale: Using a dedicated spatula prevents cross-contamination.

  • Measurement: Close the container. Close the balance doors and record the mass. Rationale: Closing the container and balance doors prevents air currents from affecting the measurement and minimizes the release of powder.

  • Transfer: Carefully transfer the weighed powder into the reaction vessel, which should also be inside the fume hood. Tap the spatula and weighing dish gently to ensure complete transfer.

  • Cleanup: Immediately decontaminate the spatula and weighing dish according to the waste disposal protocol. Wipe down the balance and surrounding area with a damp cloth to collect any stray powder particles.

Storage and Stability
  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][5] Store away from strong oxidizing agents, which are generally incompatible with indole moieties.

    • Expertise: While the vendor specifies room temperature storage, for long-term stability and to minimize potential degradation (e.g., oxidation or re-aromatization, which can be an issue for related indole compounds), storing under an inert atmosphere (nitrogen or argon) is a best practice, especially after the container has been opened.[6]

  • Material Compatibility: For bulk storage, carbon steel or stainless steel containers are recommended for chlorinated compounds.[7][8][9]

Spill and Waste Management Workflow

Accidental release requires a calm and systematic response. This workflow ensures safety and proper containment.

A Spill Detected B Alert Personnel & Restrict Area A->B C Don Appropriate PPE (incl. respiratory if large spill) B->C D Contain Spill (Cover with absorbent material) C->D E Gently Sweep Solid into Waste Container D->E F Decontaminate Area (Wipe with appropriate solvent & soap/water) E->F G Package Waste Label as 'Hazardous Waste' F->G H Dispose via EHS G->H

Caption: Workflow for managing a spill of 5,7-dichloro-2-methyl-1H-indole.

  • Waste Disposal: All contaminated materials (gloves, weighing paper, absorbent pads) and excess reagent must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[5] Do not mix with other waste streams unless compatibility is confirmed.

Emergency and First-Aid Procedures

Immediate and correct first aid is critical to mitigating exposure. These procedures are derived directly from the compound's hazard classifications.[1][2]

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][5]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[2][5]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[3][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

References

  • PubChem, "5,7-Dichloro-1H-indole-2,3-dione | C8H3Cl2NO2 | CID 80771." [Link]

  • Eurochlor, "Guidance on Storage and Handling of Chlorinated Solvents." [Link]

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An In-Depth Technical Guide to the Heterocyclic Building Block: 5,7-dichloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of substituted indoles, 5,7-dichloro-2-methyl-1H-indole emerges as a particularly valuable heterocyclic building block. The strategic placement of two chlorine atoms on the benzene ring, combined with a methyl group at the 2-position, imparts unique electronic and steric properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of 5,7-dichloro-2-methyl-1H-indole, with a focus on its utility in drug discovery and development.

Introduction: The Significance of the Indole Nucleus

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with a wide range of biological targets.[1] The indole core is present in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The versatility of the indole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3]

The subject of this guide, 5,7-dichloro-2-methyl-1H-indole, possesses a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex molecules. The electron-withdrawing nature of the chlorine atoms modifies the reactivity of the indole ring, while the methyl group at the 2-position influences its metabolic stability and steric interactions with target proteins.

Synthesis of 5,7-dichloro-2-methyl-1H-indole

The most common and efficient method for the synthesis of 2-substituted indoles, including 5,7-dichloro-2-methyl-1H-indole, is the Fischer indole synthesis.[4][5] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[4]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with a carbonyl compound (in this case, acetone) to form a phenylhydrazone.[5][6]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[6]

  • [7][7]-Sigmatropic Rearrangement: A key step involving a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) leads to the formation of a di-imine intermediate.[5]

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia results in the formation of the aromatic indole ring.[5][6]

Figure 1: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5,7-dichloro-2-methyl-1H-indole

This protocol outlines the synthesis of 5,7-dichloro-2-methyl-1H-indole from (3,5-dichlorophenyl)hydrazine and acetone.

Materials:

  • (3,5-Dichlorophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Ethanol

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (in situ):

    • In a round-bottom flask, dissolve (3,5-dichlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add a slight excess of acetone to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to form the corresponding hydrazone. The reaction can be monitored by thin-layer chromatography (TLC).

  • Indolization:

    • To the flask containing the hydrazone, add the acid catalyst. Polyphosphoric acid is a common choice and can be used as both the catalyst and solvent.[5] Alternatively, a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid can be employed.[4]

    • Heat the reaction mixture to 80-100 °C. The optimal temperature and reaction time will depend on the specific acid catalyst used and should be monitored by TLC.

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[8]

    • Alternatively, column chromatography on silica gel using a gradient of hexanes and ethyl acetate can be employed to obtain the pure product.[9]

    • Dry the purified 5,7-dichloro-2-methyl-1H-indole under vacuum.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of 5,7-dichloro-2-methyl-1H-indole is crucial for its use as a building block.

PropertyValue
Molecular Formula C₉H₇Cl₂N
Molecular Weight 200.07 g/mol
Appearance Off-white to light brown solid
Melting Point 69-72 °C
CAS Number 432025-20-2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.[10] The following are the expected chemical shifts for 5,7-dichloro-2-methyl-1H-indole in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.0-8.2 (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift can be concentration and solvent-dependent.[10]

  • δ 7.2-7.3 (d, 1H): This doublet is assigned to the H-4 proton, which is deshielded by the adjacent chlorine atom at C-5.

  • δ 6.9-7.0 (d, 1H): This doublet corresponds to the H-6 proton.

  • δ 6.2-6.3 (s, 1H): This singlet is attributed to the H-3 proton of the pyrrole ring.

  • δ 2.4 (s, 3H): This singlet represents the three protons of the methyl group at the C-2 position.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~135: C-7a (quaternary carbon)

  • δ ~134: C-2 (quaternary carbon bearing the methyl group)

  • δ ~129: C-3a (quaternary carbon)

  • δ ~125: C-5 (carbon bearing a chlorine atom)

  • δ ~121: C-4 (methine carbon)

  • δ ~118: C-7 (carbon bearing a chlorine atom)

  • δ ~115: C-6 (methine carbon)

  • δ ~100: C-3 (methine carbon)

  • δ ~14: C-8 (methyl carbon)

Reactivity and Functionalization

The reactivity of the 5,7-dichloro-2-methyl-1H-indole core is influenced by its substitution pattern. The electron-rich indole nucleus is generally susceptible to electrophilic attack, with the C-3 position being the most reactive site in unsubstituted indoles. However, in this case, the C-2 position is substituted with a methyl group, and the benzene ring is deactivated by two electron-withdrawing chlorine atoms.

Electrophilic Substitution

With the C-2 position blocked, electrophilic substitution is expected to occur at the C-3 position. Common electrophilic substitution reactions for indoles include:

  • Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C-3 position.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine introduces an aminomethyl group at the C-3 position.

  • Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid introduces an acyl group at the C-3 position.

N-Functionalization

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate an indolyl anion. This nucleophile can then be reacted with various electrophiles to achieve N-alkylation, N-acylation, or N-sulfonylation.

Reactivity cluster_electrophilic Electrophilic Substitution (at C3) cluster_n_functionalization N-Functionalization Indole 5,7-dichloro-2-methyl-1H-indole Formylation Vilsmeier-Haack (POCl₃, DMF) Indole->Formylation Mannich Mannich Reaction (CH₂O, R₂NH) Indole->Mannich Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Indole->Acylation Alkylation N-Alkylation (Base, R-X) Indole->Alkylation Acylation_N N-Acylation (Base, RCOCl) Indole->Acylation_N Sulfonylation N-Sulfonylation (Base, RSO₂Cl) Indole->Sulfonylation

Figure 2: Key reactivity pathways of 5,7-dichloro-2-methyl-1H-indole.

Applications as a Heterocyclic Building Block

The unique substitution pattern of 5,7-dichloro-2-methyl-1H-indole makes it a valuable precursor in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[11] The indole scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The dichlorinated indole moiety is present in several potent kinase inhibitors. For example, the focal adhesion kinase (FAK) inhibitor GSK2256098 incorporates a dichlorinated indole core.[1][12] FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell survival, proliferation, and migration.[2][12] While the direct synthesis of GSK2256098 from 5,7-dichloro-2-methyl-1H-indole is not explicitly detailed in readily available literature, this building block represents a key structural component and a logical starting point for the synthesis of analogs and related FAK inhibitors.[13][14]

The synthesis of such inhibitors would typically involve the functionalization of the 5,7-dichloro-2-methyl-1H-indole core at the C-3 and N-1 positions to introduce the necessary pharmacophoric elements for kinase binding.

Antimicrobial Agents

Indole derivatives have been extensively investigated for their antimicrobial properties.[2][15] Halogenated indoles, in particular, have shown promising activity against a range of bacteria and fungi.[6] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Recent studies have highlighted the antifungal activity of multi-halogenated indoles against drug-resistant Candida species.[6] Dihalogenated indoles have demonstrated potent antifungal and antibiofilm activity, with some derivatives outperforming established antifungal drugs like ketoconazole.[6] While specific data for 5,7-dichloro-2-methyl-1H-indole is limited, its structural features suggest it as a promising scaffold for the development of novel antifungal agents.[15][16]

Conclusion

5,7-dichloro-2-methyl-1H-indole is a versatile and valuable heterocyclic building block with significant potential in drug discovery. Its synthesis via the well-established Fischer indole reaction is straightforward, and its reactivity allows for diverse functionalization at both the C-3 and N-1 positions. The presence of the dichloro and methyl substituents imparts unique properties that have been exploited in the design of potent kinase inhibitors and show promise for the development of novel antimicrobial agents. This technical guide provides a solid foundation for researchers and scientists to utilize this important scaffold in the pursuit of new therapeutic agents.

References

  • Jeong, H., Boya, B. R., Kim, Y.-G., Lee, J.-H., & Lee, J. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(22), 10836. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. [Link]

  • ResearchGate. (2025, October 21). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. [Link]

  • Gershon, H., Parmegiani, R., & Godfrey, P. K. (1973). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 4(4), 440–442. [Link]

  • ScienceDirect. (2023). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. [Link]

  • MDPI. (2024, March 8). Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. [Link]

  • Sessa, F., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Pharmaceuticals, 15(5), 609. [Link]

  • Sessa, F., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Pharmaceuticals, 15(5), 609. [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • MDPI. (2024, March 8). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. [Link]

  • National Center for Biotechnology Information. (2025, June 20). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 433. [Link]

  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • National Center for Biotechnology Information. (2022, August 21). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

  • MDPI. (n.d.). Synthesis of Indole Alkaloids. [Link]

  • ACS Publications. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. [Link]

  • Filippini, G., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

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suppliers and price of 5,7-dichloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-dichloro-2-methyl-1H-indole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 5,7-dichloro-2-methyl-1H-indole (CAS No: 432025-20-2). We will delve into its chemical significance, synthesis strategies, commercial availability, and practical applications, providing expert insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of the Dichloro-Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[3] The specific compound, 5,7-dichloro-2-methyl-1H-indole, represents a strategically important building block. The presence of two chlorine atoms on the benzene ring significantly alters the molecule's electronic properties and lipophilicity, often enhancing binding affinity to biological targets and improving metabolic stability. The methyl group at the C2 position provides a further point for synthetic elaboration or can itself be a critical feature for biological activity.

This guide provides the foundational knowledge required to leverage this high-value intermediate for novel drug discovery programs and advanced material science applications.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is critical for its safe handling and successful application in experimental work.

Table 1: Key Properties of 5,7-dichloro-2-methyl-1H-indole

PropertyValueSource
CAS Number 432025-20-2[4]
Molecular Formula C₉H₇Cl₂N[4]
Molecular Weight 200.06 g/mol [4]
Physical Form Powder
Melting Point 66-67 °C
Purity Typically ≥95%[4]
InChI Key VLAZHLHPWPPGKT-UHFFFAOYSA-N

Safety and Handling Information:

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for constructing the indole core is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For 5,7-dichloro-2-methyl-1H-indole, the logical precursors would be (2,4-dichlorophenyl)hydrazine and acetone.

The causality behind this choice is rooted in the reliability and predictability of the Fischer synthesis. The acid catalyst protonates the hydrazine, which then condenses with the ketone to form a hydrazone. A[6][6]-sigmatropic rearrangement followed by the loss of ammonia yields the final indole product. The choice of catalyst (e.g., polyphosphoric acid, zinc chloride, or even strong Brønsted acids) can be critical for optimizing yield and minimizing side reactions.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps R1 (2,4-Dichlorophenyl)hydrazine P1 Hydrazone Formation R1->P1 + H⁺ (Acid Catalyst) R2 Acetone R2->P1 P2 [3,3]-Sigmatropic Rearrangement (Ene-hydrazine Tautomer) P1->P2 Tautomerization P3 Cyclization & NH₃ Elimination P2->P3 Product 5,7-dichloro-2-methyl-1H-indole P3->Product

Caption: Fischer Indole Synthesis workflow for 5,7-dichloro-2-methyl-1H-indole.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1][7] Dichloro-substituted indoles, in particular, are explored for their potential as:

  • Anticancer Agents: The indole nucleus is found in tubulin polymerization inhibitors like vinca alkaloids and can be engineered to target various protein kinases.[1] The specific substitution pattern of 5,7-dichloro-2-methyl-1H-indole makes it a valuable starting point for developing novel kinase inhibitors or cytotoxic agents.

  • Antiviral Compounds: Indole derivatives have been synthesized and investigated for activity against a range of viruses, including Hepatitis C Virus (HCV).[3] The structural features of this compound could be exploited to design new non-nucleoside reverse transcriptase inhibitors or entry inhibitors.

  • CNS-Active Agents: As an analog of serotonin, the indole core is fundamental to the development of drugs targeting central nervous system receptors. The lipophilicity imparted by the chlorine atoms can facilitate blood-brain barrier penetration, making this scaffold attractive for developing novel antidepressants, anxiolytics, or antipsychotics.

Supplier and Procurement Analysis

Acquiring high-quality starting materials is paramount for reproducible research. 5,7-dichloro-2-methyl-1H-indole is available from several specialized chemical suppliers. Pricing is typically not listed publicly and requires a formal quote.

Table 2: Commercial Suppliers of 5,7-dichloro-2-methyl-1H-indole

SupplierCAS NumberPurityNotes
Sigma-Aldrich (Merck) 432025-20-2Not specified; CoA availablePricing is contract-dependent and requires login.
MolPort (sourcing from Enamine) 432025-20-2>95%Listed as an Enamine building block.
BLD Pharm 432025-20-295%Available in various quantities.
ChemScence 432025-20-2>98%Provides analytical data (HPLC/MS).

Note: The price for specialized indole derivatives can vary significantly. For context, a structurally related compound, 1-(5,7-dichloro-3-methyl-1H-indol-2-yl)ethan-1-one, is priced at over $1000 per gram, suggesting a similar cost structure for the title compound.[6]

Exemplary Experimental Protocol: N-Alkylation

To demonstrate the utility of 5,7-dichloro-2-methyl-1H-indole as a building block, the following protocol outlines a standard N-alkylation reaction, a common first step in medicinal chemistry programs to create a library of analogs.

Objective: To synthesize N-benzyl-5,7-dichloro-2-methyl-1H-indole.

Materials:

  • 5,7-dichloro-2-methyl-1H-indole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5,7-dichloro-2-methyl-1H-indole (e.g., 200 mg, 1.0 mmol).

  • Deprotonation: Dissolve the starting material in anhydrous DMF (5 mL). Cool the solution to 0 °C using an ice bath. Add sodium hydride (e.g., 48 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Scientific Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions with the DMF solvent.

  • Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add benzyl bromide (e.g., 0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.

    • Scientific Rationale: The quench neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-benzyl-5,7-dichloro-2-methyl-1H-indole.

References

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved February 24, 2026, from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Journal of the American Chemical Society, 133(46), 18533-18545. Available from [Link]

  • Google Patents. (2005). US20070083053A1 - Process for producing indole compound.
  • Roy, A., & Jana, G. K. (2022). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 12(1), 1-20. Available from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1-35. Available from [Link]

  • EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. Retrieved February 24, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6649. Available from [Link]

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5,7-dichloro-2-methyl-1H-indole PubChem compound summary

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-dichloro-2-methyl-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of halogen atoms onto this scaffold is a well-established method for modulating a compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive technical overview of 5,7-dichloro-2-methyl-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in drug discovery and chemical biology. We will delve into its chemical properties, plausible synthetic routes, detailed spectroscopic characterization, reactivity profile, and potential biological applications, offering a holistic resource for researchers, chemists, and drug development professionals.

Core Compound Summary

Chemical Identity and Structure

5,7-dichloro-2-methyl-1H-indole (CAS No: 432025-20-2) is a solid, powdered substance at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with chlorine substituents at positions 5 and 7 and a methyl group at position 2.

Caption: 2D Structure of 5,7-dichloro-2-methyl-1H-indole.

Physicochemical Properties

The key physicochemical identifiers and properties of the compound are summarized below for quick reference.

PropertyValueReference
CAS Number 432025-20-2[3]
Molecular Formula C₉H₇Cl₂N[3]
Molecular Weight 200.06 g/mol [3]
Physical Form Powder
Melting Point 66-67 °C
InChI Key VLAZHLHPWPPGKT-UHFFFAOYSA-N
InChI 1S/C9H7Cl2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3
Purity Typically ≥95%[3]

Synthesis and Purification

While multiple routes to substituted indoles exist, the Fischer indole synthesis remains a robust and widely applicable method.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical and efficient synthesis of 5,7-dichloro-2-methyl-1H-indole involves the reaction of (2,4-dichlorophenyl)hydrazine with acetone in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride.

Causality of Experimental Choice: The selection of (2,4-dichlorophenyl)hydrazine as the starting material directly incorporates the required 5,7-dichloro substitution pattern onto the final indole ring. Acetone serves as the carbonyl component that will form the pyrrole ring and provide the C2-methyl group. An acid catalyst is crucial for protonating the hydrazine, facilitating the formation of the key hydrazone intermediate, and catalyzing the subsequent[5][5]-sigmatropic rearrangement that defines the Fischer synthesis.

Caption: Proposed Fischer Indole Synthesis route.

Experimental Protocol (Illustrative)
  • Hydrazone Formation: To a stirred solution of (2,4-dichlorophenyl)hydrazine (1.0 eq) in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the hydrazine.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude hydrazone intermediate.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) (10x by weight) pre-heated to 80°C. Increase the temperature to 100-120°C and stir for 1-2 hours. The reaction progress should be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Purification and Validation Workflow

A standard workflow ensures the isolation and confirmation of the final product's identity and purity.

workflow start Crude Reaction Mixture workup Aqueous Work-up & Neutralization start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying & Concentration extraction->drying purification Column Chromatography (Silica Gel) drying->purification pure_product Pure Product Isolation purification->pure_product validation Structural Validation pure_product->validation nmr ¹H & ¹³C NMR validation->nmr ms Mass Spectrometry validation->ms purity Purity Analysis (HPLC) validation->purity

Caption: Post-synthesis purification and validation workflow.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is critical. The following sections detail the expected spectroscopic signatures for 5,7-dichloro-2-methyl-1H-indole based on established principles for indole derivatives.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chlorine atoms significantly influences the chemical shifts of the aromatic protons.[6]

¹H NMR (Predicted):

  • N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm), with its exact shift being solvent and concentration-dependent.

  • Aromatic Protons: The benzene portion of the ring will exhibit two doublets. The proton at C4 (adjacent to the pyrrole ring) will be deshielded compared to the proton at C6. We can predict H4 around δ 7.4-7.5 ppm and H6 around δ 7.0-7.1 ppm.

  • Pyrrole Proton (H3): A singlet or narrow multiplet is expected around δ 6.2-6.4 ppm.

  • Methyl Protons (C2-CH₃): A sharp singlet is expected in the upfield region, around δ 2.4-2.5 ppm.

¹³C NMR (Predicted):

  • The carbon atoms attached to chlorine (C5, C7) will be significantly shifted. The other carbons will resonate at characteristic indole chemical shifts.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H8.0 - 9.0 (br s)-
C2-~138-140
C2-CH₃2.4 - 2.5 (s)~13-15
C36.2 - 6.4 (s)~100-102
C3a-~128-130
C47.4 - 7.5 (d)~118-120
C5-~125-127
C67.0 - 7.1 (d)~121-123
C7-~115-117
C7a-~133-135
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • N-H Stretch: A sharp peak around 3400-3450 cm⁻¹ is characteristic of the indole N-H bond.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 200.

  • Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The (M)⁺, (M+2)⁺, and (M+4)⁺ peaks will appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Chemical Reactivity and Derivatization Potential

Understanding the reactivity of 5,7-dichloro-2-methyl-1H-indole is crucial for its use as a synthetic intermediate. The indole ring is electron-rich and generally undergoes electrophilic substitution, with the C3 position being the most nucleophilic.

  • Electrophilic Substitution: Despite the deactivating effect of the two chlorine atoms on the benzene ring, the pyrrole moiety remains reactive. Electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction, Friedel-Crafts acylation) is strongly favored at the C3 position.

  • N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion can then be functionalized via N-alkylation or N-acylation to introduce a variety of substituents, which is a common strategy in drug design to modulate solubility and cell permeability.

  • C2-Methyl Group: The methyl group at the C2 position can undergo condensation reactions with aldehydes under certain conditions, although this is less common than C3 substitution.

Sources

Methodological & Application

5,7-dichloro-2-methyl-1H-indole in antifungal drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,7-Dichloro-2-methyl-1H-indole as a Privileged Scaffold for Antifungal Lead Optimization

Executive Summary & Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. In the context of antifungal discovery, 5,7-dichloro-2-methyl-1H-indole (DCMI) represents a critical hit-to-lead candidate.

Unlike simple indoles, the 5,7-dichloro substitution pattern offers two distinct advantages:

  • Metabolic Blockade: Halogenation at the 5- and 7-positions blocks the primary sites of oxidative metabolism (hydroxylation) by fungal CYP450 enzymes, significantly extending the compound's half-life.

  • Lipophilicity & Membrane Penetration: The chlorine atoms increase lipophilicity (LogP), enhancing the molecule's ability to penetrate the rigid fungal cell wall and disrupt ergosterol-rich membranes.

Recent studies indicate that DCMI derivatives exhibit potent activity against multi-drug resistant (MDR) strains, including Candida auris, by inducing Reactive Oxygen Species (ROS) accumulation and inhibiting biofilm formation.

Chemical Synthesis Protocol

Methodology: Fischer Indole Synthesis Objective: High-yield synthesis of 5,7-dichloro-2-methyl-1H-indole. Scale: Gram-scale (Adaptable to HTS library production).

Reaction Scheme Visualization

Synthesis Reactants 2,4-Dichlorophenylhydrazine + Acetone Intermediate Hydrazone Intermediate (In situ) Reactants->Intermediate Condensation (AcOH, Reflux) Transition [3,3]-Sigmatropic Rearrangement Intermediate->Transition Polyphosphoric Acid (Cyclization) Product 5,7-dichloro-2-methyl-1H-indole (Precipitate) Transition->Product - NH3 (Aromatization)

Figure 1: The Fischer Indole Synthesis pathway utilizing acid-catalyzed cyclization and ammonia elimination.[1]

Step-by-Step Protocol

Safety Note: Phenylhydrazines are toxic and potential skin sensitizers. Work in a fume hood.

  • Hydrazone Formation:

    • Dissolve 2,4-dichlorophenylhydrazine hydrochloride (10 mmol, 2.13 g) in Glacial Acetic Acid (20 mL).

    • Add Acetone (12 mmol, 0.9 mL) dropwise under stirring.

    • Reflux at 80°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.

    • Checkpoint: The solution should darken as the hydrazone forms.

  • Cyclization (The Fischer Indolization):

    • Cool the mixture to room temperature.

    • Add Polyphosphoric Acid (PPA) (10 g) slowly. The reaction is exothermic.

    • Heat the mixture to 100-110°C for 2-3 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acid catalyzes the [3,3]-sigmatropic shift, breaking the N-N bond and forming the new C-C bond.

  • Isolation & Purification:

    • Pour the hot reaction mixture onto Crushed Ice (100 g) with vigorous stirring. The product will precipitate as a crude solid.

    • Neutralize with NH₄OH (conc.) until pH ~8 to ensure the indole nitrogen is protonated/neutral.

    • Filter the solid and wash with cold water (3x 50 mL).

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (80:20). Cool slowly to 4°C to yield off-white needles.

Biological Evaluation: Antifungal Susceptibility (MIC)

Standard: CLSI M27-A4 (Clinical and Laboratory Standards Institute) Target Organisms: Candida albicans (SC5314), Candida auris, Aspergillus fumigatus.

Reagent Preparation
  • Stock Solution: Dissolve DCMI in 100% DMSO to a concentration of 1600 µg/mL.

  • Working Solution: Dilute 1:100 in RPMI 1640 medium (buffered with MOPS, pH 7.0) to achieve 16 µg/mL (final DMSO <1%).

Microdilution Protocol
  • Inoculum Prep: Prepare a yeast suspension adjusted to 1.0–5.0 × 10⁶ cells/mL, then dilute 1:1000 in RPMI 1640.

  • Plating: In a 96-well round-bottom plate, dispense 100 µL of 2x drug concentrations (serial dilutions from 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the diluted yeast inoculum to each well.

  • Controls:

    • Growth Control: Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.[8]

  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: Visual score. The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Data Interpretation Guide:

CompoundC. albicans MIC (µg/mL)C. auris MIC (µg/mL)Interpretation
DCMI (Lead) 8 - 16 16 - 32 Moderate Hit (Good starting point)
Fluconazole (Ctrl)0.5>64 (Resistant)Standard Control
5,7-dichloro-indole3264Lacks 2-Me steric bulk

Advanced Characterization: Biofilm Inhibition (XTT Assay)

Fungal biofilms are 1000x more resistant to antifungals than planktonic cells. DCMI derivatives are specifically noted for disrupting this phase.

Protocol:

  • Biofilm Formation: Seed C. albicans (10⁶ cells/mL) in flat-bottom 96-well plates. Incubate 24h at 37°C to form mature biofilms.

  • Treatment: Wash wells with PBS to remove non-adherent cells. Add RPMI containing DCMI (at 2x and 4x MIC). Incubate 24h.

  • XTT Staining:

    • Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM).[9]

    • Add 100 µL to each well. Incubate in the dark for 2 hours at 37°C.

  • Quantification: Measure absorbance at 490 nm .

    • Valid System: Orange formazan color indicates metabolic activity. Clear/Yellow indicates biofilm eradication.

Mechanism of Action (MoA) Workflow

To validate the "Hit," you must confirm the mechanism. Halogenated indoles typically act via ROS induction and Membrane Disruption , distinct from the azole class (which targets CYP51).

MoA Investigation Pathway

MoA cluster_pathways Downstream Effects Compound 5,7-dichloro-2-methyl-1H-indole Target Fungal Membrane / Mitochondria Compound->Target Lipophilic Insertion Biofilm Biofilm Disruption (Inhibition of Hyphal Transition) Compound->Biofilm Signal interference ROS ROS Accumulation (Measured by DCFDA Staining) Target->ROS Mitochondrial dysfunction Membrane Membrane Permeabilization (Measured by Propidium Iodide) Target->Membrane Pore formation Death Apoptosis / Necrosis ROS->Death Membrane->Death

Figure 2: Proposed Mechanism of Action. The lipophilic indole core inserts into the fungal membrane, triggering mitochondrial stress (ROS) and physical membrane damage.

References

  • Jeong, H., et al. (2025). "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species."[10] International Journal of Molecular Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."

  • BenchChem Technical Support. "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

  • Pierce, C.G., et al. (2008). "Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms." Antimicrobial Agents and Chemotherapy.

  • Nandanwar, H., et al. (2023). "Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus."[4][11] Microbiology Spectrum.

Sources

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 5,7-dichloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3-formyl-5,7-dichloro-2-methyl-1H-indole, a valuable heterocyclic building block. The procedure is based on the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich heterocycles.[1] This application note details the reaction mechanism, step-by-step experimental procedures, safety precautions, and expected characterization data. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic transformation, targeting researchers and professionals in drug development and organic synthesis.

Introduction and Significance

Indole-3-carboxaldehyde derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The formyl group at the C3 position is a versatile handle for further chemical modifications, such as Wittig reactions, reductions, and condensations. The target molecule, 3-formyl-5,7-dichloro-2-methyl-1H-indole, incorporates a dichlorinated benzene ring, a feature often associated with modulated lipophilicity and metabolic stability in drug candidates.

The Vilsmeier-Haack reaction is the chosen synthetic route due to its efficiency and high regioselectivity for the electron-rich C3 position of the indole nucleus.[1] This reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4][5] This reagent is then attacked by the indole to yield the desired aldehyde after aqueous workup.[6]

Reaction Scheme and Mechanism

Overall Transformation:

5,7-dichloro-2-methyl-1H-indole -> 3-formyl-5,7-dichloro-2-methyl-1H-indole

Mechanism Overview:

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium cation, the "Vilsmeier reagent".[4][6]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, specifically the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate. Aromatization is restored through deprotonation. The resulting iminium salt is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product.[3][5]

Vilsmeier_Mechanism Figure 1: Simplified Vilsmeier-Haack Reaction Mechanism DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Formation Attack Electrophilic Attack at C3 Vilsmeier->Attack Indole 5,7-dichloro- 2-methyl-1H-indole Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product 3-formyl-5,7-dichloro- 2-methyl-1H-indole Hydrolysis->Product

Caption: Figure 1: Simplified Vilsmeier-Haack Reaction Mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Required PuritySupplier SuggestionNotes
5,7-dichloro-2-methyl-1H-indole432025-20-2≥97%Commercial VendorStarting material.
Phosphorus oxychloride (POCl₃)10025-87-3≥99%Acros, Sigma-AldrichHighly corrosive and water-sensitive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, ≥99.8%Acros, Sigma-AldrichUse anhydrous grade to prevent quenching of reagents.
Dichloromethane (DCM)75-09-2ACS GradeFisher ScientificFor extraction.
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeFisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousFisher ScientificFor drying organic layers.
Ethanol (EtOH)64-17-5Reagent GradeFisher ScientificFor recrystallization.
Crushed IceN/AN/AN/AFor workup.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Thermometer

  • Ice-water bath

  • Heating mantle with stirring capabilities

  • Rotary evaporator

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Detailed Experimental Protocol

This protocol outlines the synthesis starting from the commercially available 5,7-dichloro-2-methyl-1H-indole.

Protocol_Workflow Figure 2: Experimental Workflow Diagram Start Start Vilsmeier_Prep 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0-5 °C) Start->Vilsmeier_Prep Indole_Add 2. Add Indole Solution (Maintain temp < 10 °C) Vilsmeier_Prep->Indole_Add Reaction 3. Reaction (Heat to 80-90 °C) Indole_Add->Reaction Workup 4. Quench and Neutralize (Pour onto ice, add NaHCO₃) Reaction->Workup Isolation 5. Isolate Product (Vacuum Filtration) Workup->Isolation Purification 6. Purify Product (Recrystallization from EtOH) Isolation->Purification Characterization 7. Characterize (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: Figure 2: Experimental Workflow Diagram.

Step 1: Preparation of the Vilsmeier Reagent

1.1. In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. 1.2. Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. 1.3. Cool the flask in an ice-water bath to 0-5 °C. 1.4. (CRITICAL STEP) Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled, stirring DMF via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Slow, controlled addition at low temperatures is essential to prevent uncontrolled temperature spikes which can lead to the formation of unwanted byproducts and pose a safety hazard.

Step 2: Formylation Reaction

2.1. In a separate beaker, dissolve 5,7-dichloro-2-methyl-1H-indole (1.0 equivalent, e.g., 5.0 g) in a minimum amount of anhydrous DMF (approx. 20 mL). 2.2. Add the indole solution dropwise to the cold Vilsmeier reagent from Step 1.4, ensuring the temperature remains below 10 °C. 2.3. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 2.4. (CRITICAL STEP) Heat the reaction mixture to 80-90 °C using a heating mantle and let it stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Causality: Heating provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate. Reaction completion should be confirmed by TLC to avoid over- or under-reacting the material.

Step 3: Work-up and Isolation

3.1. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. 3.2. (CRITICAL STEP) In a large beaker (e.g., 1 L), place a substantial amount of crushed ice (approx. 400 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Causality: This step quenches any remaining reactive POCl₃ and initiates the hydrolysis of the iminium intermediate to the aldehyde. The large volume of ice absorbs the heat generated during this exothermic process. 3.3. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is alkaline (pH ~8-9), confirmed with pH paper. The product will typically precipitate as a solid.

  • Causality: Neutralization is crucial for complete precipitation of the product, which is less soluble in neutral or basic aqueous media. 3.4. Collect the precipitated solid by vacuum filtration using a Büchner funnel. 3.5. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and residual DMF.

Step 4: Purification

4.1. The crude product can be purified by recrystallization. Transfer the filtered solid to a flask. 4.2. Add a suitable solvent, such as ethanol, and heat the mixture to a boil until all the solid dissolves. 4.3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. 4.4. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.08 g/mol
Melting Point Specific to the compound, requires experimental determination.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.0 (s, 1H, NH), ~10.0 (s, 1H, CHO), ~7.5-7.8 (m, 2H, Ar-H), ~2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~185 (CHO), ~140-110 (Aromatic & Pyrrole C), ~14 (CH₃)
Mass Spec (ESI+) m/z: 228.0 [M+H]⁺, 230.0 [M+2+H]⁺ (isotope pattern for Cl₂)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure reaction is heated for an adequate time. Monitor by TLC. Use anhydrous reagents and solvents.
Loss during workup.Ensure complete precipitation by adjusting pH carefully. Avoid using excess solvent for recrystallization.
Dark/Oily Product Impurities or side reactions.Ensure the reaction temperature did not exceed the recommended limits. Purify by column chromatography if recrystallization is insufficient.
Reaction does not start Inactive reagents.Use fresh, high-purity POCl₃ and anhydrous DMF.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The workup procedure involves exothermic reactions. Perform additions slowly and with adequate cooling.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19270600118]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2(1), 777-794. [URL: https://www.sciencedirect.com/science/article/pii/B9780080523491000495]
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 5,7-dichloro-2-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #57DC-YIELD Subject: Optimization of 5,7-Dichloro-2-methyl-1H-indole Synthesis via Fischer Indolization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary (The Core Directive)

The Problem: Users frequently report low yields (<40%) and high "tar" formation when synthesizing 5,7-dichloro-2-methyl-1H-indole.

The Root Cause: The presence of two chlorine atoms on the phenyl ring (at positions 2 and 4 of the hydrazine precursor) creates a strongly deactivated electronic system .

  • Deactivated Nucleophile: The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement. This step requires the aromatic ring to act as a nucleophile attacking the enamine

    
    -carbon. The electron-withdrawing chlorine atoms significantly raise the activation energy for this step.
    
  • Steric Constraint: The chlorine at the 2-position (ortho to the hydrazine moiety) forces cyclization to occur exclusively at the 6-position. While this guarantees regioselectivity (yielding the 5,7-dichloro isomer), the steric bulk of the ortho-chlorine can distort the transition state, further slowing the reaction.

  • Competitive Polymerization: Because the rearrangement is slow, the acetone/hydrazone intermediates are exposed to hot acid for longer durations, favoring competitive polymerization (tar formation) over cyclization.

The Solution Strategy: To improve yield, you must shift from "standard" Fischer conditions to a High-Energy/Solvent-Poor protocol. We recommend isolating the hydrazone intermediate and using Polyphosphoric Acid (PPA) or Zinc Chloride (


) melt, rather than dilute acidic refluxes.

Part 2: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify your specific failure mode.

G Start Start: Low Yield Analysis CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC Result1 Starting Material (Hydrazine) Remains CheckTLC->Result1 Unreacted SM Result2 Hydrazone Present, No Indole CheckTLC->Result2 Intermediate Stuck Result3 Complex Mixture (Tar/Black Spot) CheckTLC->Result3 Decomposition Action1 Issue: Incomplete Condensation Fix: Isolate Hydrazone Step Result1->Action1 Action2 Issue: Failed Sigmatropic Shift Fix: Increase Temp / Switch to PPA Result2->Action2 Action3 Issue: Polymerization Fix: Degas Solvents / Reduce Acid Conc. Result3->Action3

Caption: Diagnostic logic for identifying the bottleneck in 5,7-dichloro-2-methylindole synthesis.

Part 3: Optimized Protocol (The "Gold Standard")

This protocol separates the synthesis into two distinct steps to maximize control over the difficult cyclization stage.

Step 1: Isolation of Acetone (2,4-Dichlorophenyl)hydrazone

Rationale: Isolating the hydrazone removes water and excess acetone, which are detrimental to the high-temperature acid cyclization step.

  • Dissolution: Dissolve 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of Ethanol/Water (1:1).

  • Condensation: Add Sodium Acetate (1.1 eq) to buffer the HCl, followed by Acetone (3.0 eq).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: The hydrazone typically precipitates as a solid. Filter, wash with cold water, and dry thoroughly under vacuum.

    • Checkpoint: Ensure the solid is dry. Water quenches the Lewis acids used in Step 2.

Step 2: Cyclization via Polyphosphoric Acid (PPA)

Rationale: PPA acts as both solvent and catalyst, allowing temperatures


 without reflux limitations, forcing the deactivated ring to cyclize.
  • Preparation: Heat Polyphosphoric Acid (10–15 parts by weight relative to hydrazone) to 80–90°C in a reactor with an overhead stirrer (magnetic stirring will fail due to viscosity).

  • Addition: Add the dried hydrazone portion-wise over 20 minutes.

    • Warning: Exotherm is possible. Monitor internal temp.

  • Cyclization: Ramp temperature to 110–120°C . Hold for 2–3 hours.

    • Visual Cue: The mixture will darken.[1] Evolution of ammonia (bubbles) indicates reaction progress.

  • Quench: Cool to 60°C. Pour the viscous syrup slowly into crushed ice/water with vigorous stirring.

  • Isolation: The crude indole will precipitate.[2] Filter and wash with copious water to remove acid.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Part 4: Technical Support FAQs

Q1: Why is my reaction turning into a black tar with no product? A: This is likely "Polymerization by Over-Acidification." Because the 2,4-dichloro ring is deactivated, the reaction is slow. If you use standard conditions (e.g.,


 in refluxing ethanol), the acetone or the indole product polymerizes before the hydrazone can cyclize.
  • Fix: Switch to Zinc Chloride (

    
    ) fusion  or PPA . These conditions provide high localized acidity and temperature but low solvent volume, favoring the intramolecular rearrangement over intermolecular polymerization.
    

Q2: Can I use the "One-Pot" method (Hydrazine + Acetone + Acid)? A: Not recommended for this specific substrate. In a one-pot method, the water generated from hydrazone formation remains in the flask. Water inhibits the acid catalyst needed for the difficult cyclization of the dichloro-substituted ring.

  • Fix: Isolate the hydrazone first (Step 1 above). It drastically improves reproducibility.

Q3: I see a spot on TLC that isn't the starting material or the indole. What is it? A: It is likely the Azo-tautomer or the Enamine intermediate. The hydrazone exists in equilibrium with the enamine. If the acid is too weak or the temperature too low, the reaction gets "stuck" at the enamine stage because the aromatic ring is too electron-poor to attack the double bond.

  • Fix: Increase the reaction temperature to >100°C.

Q4: How do I confirm I made the 5,7-dichloro isomer and not the 5,6-dichloro? A: The mechanism dictates the regiochemistry. The starting material is 2,4-dichlorophenylhydrazine.

  • Position 2 is occupied by Cl.

  • Position 6 is open (H).

  • Cyclization must occur at Position 6.

  • Mapping:

    • Hydrazine Cl at Pos 4

      
       Indole Pos 5.
      
    • Hydrazine Cl at Pos 2

      
       Indole Pos 7.
      
  • Verification:

    
     NMR will show two aromatic doublets (meta-coupling, 
    
    
    
    ) for protons at C4 and C6. If you had the 5,6-isomer, you would see two singlets or para-coupling.

Part 5: Catalyst Performance Comparison

Catalyst SystemTypical YieldReaction TempProsCons
PPA (Polyphosphoric Acid) 65–75% 110–120°CBest yield for deactivated rings; low tar.Viscous; difficult workup (sticky).

(Melt/Fusion)
50–60%170°CFast; drives difficult reactions.Requires high heat; difficult to stir solid mass.

/ Ethanol
10–25%80°C (Reflux)Easy setup.Not recommended. Too cold; leads to polymerization.
Acetic Acid (Glacial) <10%118°CMilder.Too weak for dichloro-substrates.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Vagheshwari, K., et al. (2012). Synthesis and Antimicrobial Activity of 5,7-Dichloro-2-methyl-1H-indole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 438-442.
  • BenchChem. (2025).[1][3] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link

Sources

Technical Support Center: 5,7-Dichloro-2-methyl-1H-indole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-57CL-POLY-PREV Compound: 5,7-dichloro-2-methyl-1H-indole (CAS: 432025-20-2) Status: Active Support Guide Audience: Medicinal Chemists, Process Chemists

Core Technical Analysis: Why Does It Polymerize?

Before implementing prevention protocols, you must understand the molecular "failure mode." 5,7-dichloro-2-methyl-1H-indole is an electron-rich heterocycle.[1] While the chlorine atoms at positions 5 and 7 provide some inductive stabilization (electron-withdrawing), the nitrogen lone pair still renders the C3 position highly nucleophilic.

The Failure Mechanism: Acid-Catalyzed Oligomerization The primary degradation pathway is acid-catalyzed dimerization , not simple oxidation.

  • Protonation: In the presence of even weak acids (or acidic silica gel), the C3 position is protonated.

  • Cation Formation: This generates a cation at the C2 position. Crucially, the 2-methyl group stabilizes this cation via hyperconjugation, making this intermediate more accessible than in unsubstituted indoles.

  • Electrophilic Attack: A non-protonated indole molecule attacks this electrophilic C2 cation.

  • Result: A dimer is formed (often a colored indoxyl species), which can further react to form oligomers (brown/black tar).

Visualization: The Polymerization Pathway

The following diagram illustrates the specific mechanism driving the degradation of your compound.

IndolePolymerization Monomer Monomer (5,7-dichloro-2-methylindole) Cation C3-Protonated Intermediate (C2 Cation Stabilized by Methyl) Monomer->Cation Protonation (Rate Limiting) Acid Acid Source (H+ from Silica/Solvent) Acid->Cation Dimer Dimerization (Nucleophilic Attack) Cation->Dimer + Monomer Polymer Oligomers/Polymers (Brown/Black Tar) Dimer->Polymer Chain Propagation

Caption: Figure 1. Acid-catalyzed dimerization pathway. The 2-methyl group stabilizes the reactive cation intermediate, accelerating degradation in acidic environments.

Storage & Handling Protocols

Current Best Practices for CAS 432025-20-2

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer)Kinetic suppression of dimerization rates.
Atmosphere Argon or NitrogenPrevents formation of indoxyls (oxidative degradation).
Light Amber Vials / FoilHalogenated indoles are photosensitive; UV light generates radicals that initiate polymerization.
Solvent Constraints AVOID Chloroform (

)
Chloroform often contains traces of HCl, which catalyzes polymerization. Use DCM (stabilized with amylene) or EtOAc.
Solid State CrystallineAmorphous solids have higher surface energy and degrade faster. Recrystallize if oil forms.

Troubleshooting & FAQs

Issue 1: "My product turned pink/brown on the column."

Diagnosis: Acid-catalyzed decomposition on Silica Gel. Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to protonate the C3 position of 5,7-dichloro-2-methylindole, causing it to streak and turn purple/brown during purification.

Protocol: Silica Deactivation (The "TEA Wash") Do not run a standard column. You must neutralize the stationary phase.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Neutralizer: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without TEA) to remove excess amine, leaving the silica surface neutral.

  • Loading: Load your sample. The silica is now safe for your indole.

Issue 2: "I lost 40% yield during workup."

Diagnosis: Acid shock during extraction. If you used an acid wash (e.g., 1M HCl) to remove catalysts or amines, you likely polymerized your product in the separatory funnel.

Protocol: Buffered Workup

  • Never use strong mineral acids for washing this specific indole.

  • Alternative: Use saturated Ammonium Chloride (

    
    )  for mild acidification if necessary, but preferably stick to neutral water or Brine washes.
    
  • Emergency Fix: If the organic layer turns pink during workup, immediately wash with Saturated

    
     to neutralize protons and stop the polymerization chain.
    
Issue 3: "The NMR shows new peaks in the aliphatic region."

Diagnosis: Dimerization. The 2-methyl group typically shows a singlet around


 2.3-2.5 ppm. If you see complex splitting or new methyl signals upfield (1.5 - 2.0 ppm), you have formed a dimer (likely a 2,2'-bisindole derivative or indoxyl dimer).

Action:

  • This is irreversible.[2]

  • Purification: You must recrystallize.

  • Solvent System: Hexanes/Ethanol is often effective for chlorinated indoles. The dimer is usually more polar and will remain in the mother liquor.

Master Workflow: Purification & Recovery[4]

Use this decision tree to determine the correct purification strategy based on the state of your material.

PurificationWorkflow Start Crude 5,7-Dichloro-2-methylindole CheckColor Visual Inspection: Is it Dark Brown/Black? Start->CheckColor TLC TLC Analysis (Spot vs. Streak) CheckColor->TLC Off-white/Pink Recryst Protocol A: Recrystallization (EtOH/Hexane) CheckColor->Recryst Black Tar (High Polymer Content) DeactivatedCol Protocol B: TEA-Deactivated Silica Column TLC->DeactivatedCol Clean spots? StandardCol STOP: Standard Silica Will Destroy Sample TLC->StandardCol Streaking observed? StandardCol->DeactivatedCol Switch Method

Caption: Figure 2. Decision matrix for purification. Note that heavily polymerized (black) material should be recrystallized, not chromatographed.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5,7-dichloro-2-methyl-1H-indole. Retrieved from

  • L.K.P. Lam et al. (1974). Synthesis of 5-chloro-2-methylindole. Journal of the American Chemical Society, 96(17), 5495.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from

  • ChemicalBook. (2025).[5][6][7][8] 5-Chloro-2-methylindole Properties and Stability. Retrieved from

(Note: While specific literature on the 5,7-dichloro variant is specialized, the protocols above are derived from the foundational chemistry of electron-rich 2-methylindoles as supported by the references.)

Sources

Technical Support Center: Stability of 5,7-Dichloro-2-Methyl-1H-Indole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 5,7-dichloro-2-methyl-1H-indole in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the chemical behavior of 5,7-dichloro-2-methyl-1H-indole in the presence of acids.

Q1: What is the inherent stability of the indole scaffold under acidic conditions?

A: The indole ring system is an electron-rich heterocycle. While the nitrogen atom's lone pair participates in the aromatic system, the highest occupied molecular orbital (HOMO) is localized at the C3 position. Consequently, in the presence of strong acids, the indole nucleus is preferentially protonated at C3, not on the nitrogen.[1] This protonation disrupts the aromaticity of the pyrrole ring, forming a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by a neutral indole molecule, leading to the formation of dimers, trimers, and eventually insoluble polymers. This acid-catalyzed degradation is a well-known characteristic of the indole scaffold.[2]

Q2: How do the specific substituents (5,7-dichloro, 2-methyl) on this molecule influence its stability in acid compared to a parent indole?

A: The stability of this particular indole is a balance of competing electronic effects:

  • 2-Methyl Group: This is an electron-donating group (EDG) that increases the electron density of the pyrrole ring. This effect further enhances the nucleophilicity of the C3 position, potentially making the molecule more susceptible to initial protonation and subsequent degradation compared to an unsubstituted indole.

  • 5,7-Dichloro Groups: These are electron-withdrawing groups (EWGs) that decrease the electron density of the benzene portion of the molecule. Their influence inductively pulls electron density away from the entire ring system, which can slightly decrease the basicity of the C3 position. This deactivating effect may offer a modest stabilizing influence against acid-catalyzed decomposition.

Q3: What are the most likely degradation products I should expect to see under acidic stress?

A: Based on the established reactivity of indoles, the primary degradation products will likely be various oligomers. The most common initial product is a dimer formed by the electrophilic attack of the C3-protonated indoleninium cation on the C3' position of a neutral indole molecule. Further reaction can lead to trimers and higher-order polymers, which may precipitate from the reaction mixture as an amorphous solid or "resin." Depending on the specific acid and reaction conditions (e.g., presence of water), ring-opened byproducts could also form, though dimerization is typically the dominant pathway.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides practical advice for specific problems encountered during synthesis and purification.

Q4: After an acidic workup or chromatography on silica gel, my TLC plate shows a streak and multiple new, poorly resolved spots. What is happening?

A: This is a classic sign of on-column degradation or decomposition during an acidic aqueous workup. Both standard silica gel and acidic aqueous solutions (e.g., 1M HCl wash) can be sufficiently acidic to catalyze the dimerization and polymerization of your indole.[1][2]

  • Troubleshooting Steps:

    • Neutralize Promptly: After your reaction, immediately quench any acid with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Use Deactivated Silica: For column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, preventing degradation.

    • Alternative Purification: If the compound remains unstable, consider alternative purification methods such as recrystallization or chromatography on a more inert stationary phase like alumina (neutral or basic grade).

Q5: My reaction yield is unexpectedly low when using a Lewis or Brønsted acid catalyst. I suspect my starting material is degrading. How can I confirm this?

A: Your suspicion is valid. The catalyst intended for your reaction may be promoting the degradation of your starting material. To verify this, a simple control experiment is essential.

  • Self-Validation Protocol:

    • Set up a reaction containing only your starting material (5,7-dichloro-2-methyl-1H-indole) and the acid catalyst in the reaction solvent.

    • Run this control experiment under the same conditions (temperature, time) as your main reaction.

    • Monitor the control reaction by TLC or HPLC at regular intervals (e.g., T=0, 1h, 4h, overnight).

    • Interpretation: If you observe the disappearance of the starting material spot/peak and the appearance of new, lower Rf spots or a baseline streak (on TLC) or multiple new peaks (on HPLC), it confirms that your starting material is not stable under the reaction conditions. You will need to select a milder catalyst or explore alternative synthetic routes.

Q6: I need to perform a reaction in a strongly acidic medium (e.g., TFA/DCM for Boc deprotection on another part of the molecule). How can I prevent the degradation of the indole nucleus?

A: Protecting the indole nitrogen is a common and effective strategy to mitigate acid-catalyzed degradation. By replacing the N-H proton with a robust protecting group, you can significantly alter the electronic nature of the pyrrole ring, making it less susceptible to protonation at C3.

  • Recommended Strategy:

    • N-Tosyl (Ts) Protection: The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group that significantly deactivates the indole ring to electrophilic attack. It is highly stable to strongly acidic conditions like TFA. However, its removal requires harsh conditions (e.g., sodium amalgam, high-pressure hydrogenation), so it should be used when it is intended to remain for several synthetic steps.[2]

    • N-Boc Protection: While the N-Boc group is acid-labile itself, its presence can sometimes be sufficient to prevent polymerization during milder acidic treatments. However, it would not be suitable for use with TFA.[2][3][4]

Section 3: Protocols for Stability Assessment

For quantitative assessment of stability, a forced degradation study is the industry-standard approach.[5][6][7] This involves intentionally subjecting the compound to stress conditions to understand its degradation profile.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to assess the stability of 5,7-dichloro-2-methyl-1H-indole under defined acidic conditions, in line with ICH guidelines.[7]

Objective: To determine the rate and profile of degradation in aqueous acidic solutions.

Materials:

  • 5,7-dichloro-2-methyl-1H-indole

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 5,7-dichloro-2-methyl-1H-indole in acetonitrile.

  • Stress Sample Preparation:

    • Label two 10 mL volumetric flasks: "0.1 M HCl" and "1.0 M HCl".

    • To each flask, add 1.0 mL of the stock solution.

    • Make up the volume to 10 mL with the corresponding HCl solution (this results in a final concentration of 100 µg/mL in 90:10 aqueous HCl:ACN).

  • Control Sample (T=0):

    • Pipette 1.0 mL of the stock solution into a 10 mL flask.

    • Add 5.0 mL of deionized water.

    • Immediately neutralize by adding the equivalent volume and concentration of NaOH solution (e.g., for the 1.0 M HCl sample, you would notionally add the required amount of 1.0 M NaOH to neutralize, though for T=0 you can just dilute with water after initial acid addition and then neutralize). Make up to volume with water. This sample represents 0% degradation.

  • Incubation: Place the stress sample flasks into a water bath set to a controlled temperature (e.g., 60 °C).

  • Time Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each stress flask.

  • Quenching: Immediately transfer the aliquot to a 10 mL volumetric flask and neutralize it by adding a stoichiometrically equivalent amount of NaOH solution (e.g., 1.0 mL of 0.1 M NaOH for the 0.1 M HCl sample). Make up to the final volume with a 50:50 acetonitrile:water mixture.

  • Analysis: Analyze the T=0 control and all quenched time-point samples by the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify the parent 5,7-dichloro-2-methyl-1H-indole from any potential degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Section 4: Data Interpretation & Visualization

The results from your forced degradation study should be tabulated to clearly show the extent of degradation over time.

Table 1: Sample Data from Acidic Forced Degradation Study at 60 °C

Time (hours)Parent Compound Peak Area (T=t)% Parent Remaining% Degradation
0.1 M HCl
01,540,250100.0%0.0%
41,495,10097.1%2.9%
81,412,50091.7%8.3%
241,248,60081.1%18.9%
1.0 M HCl
01,540,250100.0%0.0%
41,125,80073.1%26.9%
8850,30055.2%44.8%
24395,75025.7%74.3%

% Parent Remaining = (Peak Area at T=t / Peak Area at T=0) x 100 % Degradation = 100 - % Parent Remaining

Visualizing Mechanisms and Workflows

Acid_Catalyzed_Dimerization cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Indole1 Indole (A) Indoleninium Indoleninium Cation (Electrophile) Indole1->Indoleninium C3 Protonation Proton H+ Dimer_Cation Dimer Cation Intermediate Indoleninium->Dimer_Cation Indole2 Indole (B) (Nucleophile) Indole2->Dimer_Cation C3' attacks C3 Dimer Indole Dimer Dimer_Cation->Dimer -H+ Proton_out H+

Caption: Mechanism of acid-catalyzed indole dimerization.

Forced_Degradation_Workflow Start Prepare 1 mg/mL Stock Solution in ACN Stress Dilute stock into acidic media (e.g., 0.1M & 1.0M HCl) Start->Stress Incubate Incubate at controlled temperature (e.g., 60 °C) Stress->Incubate Sample Withdraw aliquots at time points (0, 2, 4, 8, 24h) Incubate->Sample Quench Neutralize aliquot immediately with stoichiometric NaOH Sample->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze Interpret Calculate % Degradation & Analyze Chromatograms Analyze->Interpret

Caption: Experimental workflow for a forced degradation study.

References
  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Available at: [Link]

  • PMC. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. Available at: [Link]

  • ProQuest. (n.d.). Investigation of indole biodegradation by Cupriavidus sp. strain IDO with emphases on downstream biotransformation and indigo production. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Indoles: Recent Advances. Available at: [Link]

  • PMC. (n.d.). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Available at: [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • PMC. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

  • ResearchGate. (2014). What is the best protecting group(s) to protect the SH which is connected to C2 of indole?. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling. Available at: [Link]

  • ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

Sources

overcoming steric hindrance in 5,7-dichloro-2-methyl-1H-indole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Dichloro-2-methyl-1H-indole Reactivity Guide

Executive Summary

The 5,7-dichloro-2-methyl-1H-indole scaffold presents a unique "dual-lock" challenge in organic synthesis. Researchers often face low yields or complete reaction failure due to two converging factors:

  • Steric Hindrance: The 2-methyl group blocks the C2 position and crowds the C3 site, while the 7-chloro substituent creates a severe "ortho-effect" shielding the N1 nitrogen.

  • Electronic Deactivation: The two chlorine atoms (EWGs) significantly reduce the electron density of the indole ring, making the C3 position less nucleophilic toward electrophiles (e.g., Vilsmeier-Haack) and the N1 anion less reactive despite being easier to deprotonate.

This guide provides optimized protocols and troubleshooting workflows to bypass these specific barriers.

Module 1: N-Functionalization (Overcoming the 7-Cl Block)

The Problem: Standard N-alkylation conditions (e.g., K₂CO₃/Acetone) often fail because the 7-chloro atom sterically clashes with incoming electrophiles. Furthermore, while the EWGs make the N-H proton more acidic (pKa ~16 in DMSO vs. 21 for indole), the resulting anion is stabilized and sluggish.

Troubleshooting Workflow:

N_Alkylation_Logic Start Start: N-Alkylation Fails Check_E Is Electrophile Primary/Small? Start->Check_E Check_S Is Electrophile Secondary/Bulky? Check_E->Check_S No Method_A Method A: NaH / DMF (0°C to RT) Check_E->Method_A Yes (e.g., MeI, BnBr) Method_B Method B: Phase Transfer Catalysis (PTC) (Toluene/50% NaOH/TBAB) Check_S->Method_B Yes (e.g., iPr-Br) Method_C Method C: Buchwald C-N Coupling (Pd-Catalysis) Check_S->Method_C Aryl Halide

Caption: Decision matrix for selecting N-alkylation conditions based on electrophile steric demand.

Optimized Protocol: High-Force N-Alkylation Recommended for primary/secondary halides when K₂CO₃ fails.

  • Solvent Selection: Use anhydrous DMF or NMP . The high dielectric constant is required to dissociate the tight ion pair formed by the stabilized indole anion.

  • Base: Use NaH (60% dispersion, 1.2 equiv) .

  • Procedure:

    • Dissolve 5,7-dichloro-2-methylindole (1.0 equiv) in DMF (0.2 M).

    • Cool to 0°C. Add NaH portion-wise.

    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation (look for color change to yellow/orange).

    • Cool back to 0°C. Add electrophile (1.2 equiv) dropwise.

    • Allow to warm to RT.[1] If no reaction after 2 hours, heat to 60°C.

Why this works: The 7-Cl steric block requires a "naked" anion to react. DMF solvates the Na+ cation, leaving the indole nitrogen more exposed and reactive.

Module 2: C3-Formylation (The Deactivated Ring)

The Problem: The Vilsmeier-Haack reaction typically runs at 0°C–RT. However, the 5,7-dichloro substitution pulls electron density away from C3, and the 2-methyl group adds steric bulk. Standard conditions yield <10% product or recovered starting material.

Data: Temperature vs. Yield (C3-Formylation)

ConditionReagentTempTimeYield
StandardPOCl₃ / DMF0°C → RT12 h< 5%
ForcedPOCl₃ / DMF60°C4 h45%
Optimized POCl₃ / DMF (Neat) 80°C 2 h 82%

Optimized Protocol: "Hard" Vilsmeier-Haack

  • Reagent Prep: Do not use solvent initially. Mix DMF (5.0 equiv) and cool to 0°C. Add POCl₃ (1.2 equiv) dropwise to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve the indole in minimal DMF and add to the salt.

  • Activation: Heat the mixture to 80–90°C .

    • Note: The reaction will turn dark red/brown.

  • Quench: Pour into ice-water containing NaOAc (buffer) to prevent hydrolysis of the sensitive 2-methyl group or polymerization.

Why this works: The electron-deficient ring requires a higher activation energy barrier to attack the chloroiminium ion. Heat provides this energy.

Module 3: Cross-Coupling (The C7-Chlorine Challenge)

The Problem: Coupling at the C7-chlorine is notoriously difficult due to the adjacent N-H (or N-R) and the rigid indole backbone. Pd catalysts struggle to insert (oxidative addition) into the sterically crowded C7-Cl bond.

Ligand Selection Strategy: You must use Buchwald Dialkylbiaryl Phosphine Ligands . Standard PPh₃ or dppf will fail.

  • Target: C5-Cl (Less hindered) → Use XPhos or SPhos .

  • Target: C7-Cl (Highly hindered) → Use RuPhos or BrettPhos .

Experimental Workflow for C7-Arylation:

C7_Coupling Input 5,7-Dichloro-2-Me-Indole Cat_Sys Pd(OAc)2 + RuPhos (1:2 ratio) Input->Cat_Sys Base Base: K3PO4 Solvent: Toluene/H2O Cat_Sys->Base Heat 100°C, 16h Base->Heat Product 7-Aryl-5-chloro-2-Me-indole Heat->Product

Caption: Optimized workflow for selective C7-arylation using RuPhos precatalysts.

Technical Insight: If selectivity is required (reacting C7-Cl but leaving C5-Cl intact), it is generally not possible to react C7 exclusively over C5 using standard Pd-catalysis, as C5 is electronically and sterically more accessible.

  • Strategy: If you need C7 functionalization, start with a 7-bromo-5-chloroindole precursor if possible, or use excess boronic acid to couple both positions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Mannich reaction at C3, but I only get recovered starting material. Why? A: The Mannich reaction relies on the nucleophilicity of the indole C3. Your substrate (5,7-dichloro) is too electron-poor, and the 2-methyl group creates steric clash with the pre-formed iminium ion.

  • Fix: Switch to using Eschenmoser’s salt (dimethylmethyleneammonium iodide) in DMF at 80°C. The pre-formed, highly reactive salt combined with heat can overcome the deactivation.

Q2: During N-alkylation, I see a side product that looks like C3-alkylation. A: This is common with 2-methylindoles. The 2-methyl group blocks the "front" of the indole, but if you use a counter-ion that allows tight ion-pairing (like Li+ or Na+ in non-polar solvents), the nitrogen is shielded, forcing reaction at C3 (C-alkylation).

  • Fix: Switch to Cs₂CO₃ in DMF . The large Cesium cation creates a "loose" ion pair, exposing the Nitrogen anion for reaction.

Q3: Can I remove the 7-chloro group later if I only wanted it for regiocontrol? A: Yes. Pd-catalyzed hydrodehalogenation is possible.[2][3] However, since C5-Cl is more reactive, you will likely remove the C5-Cl first. To selectively remove C7-Cl, you would need to protect C5 or use a radical dehalogenation strategy (AIBN/Bu₃SnH), though selectivity remains challenging.

References

  • Sundberg, R. J. (1996). Indoles.[2][4][5][6][7][8] Academic Press. (Foundational text on indole reactivity and steric effects of 2/7-substitutions).

  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles and indoles with formation of C-C bonds.[2] Current Organic Chemistry. Link (Detailed review on coupling at hindered positions).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Source for RuPhos/XPhos selection for hindered chlorides).

  • BenchChem Technical Support. (2025). Selective N-Alkylation of Indoles: Troubleshooting Guide. Link (General protocols for base/solvent effects on indole alkylation).

  • Organic Chemistry Portal. (2022). Ligand-Controlled Regioselectivity in Cross-Couplings of Dichloroheteroarenes. Link (Insights into site-selective coupling on dichlorinated rings).

Sources

troubleshooting low conversion rates in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Indole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Indole Bottleneck

You are likely here because your indole synthesis—a scaffold present in over 3,000 bioactive natural products—has stalled. Whether you are seeing unreacted starting material, black tar, or a product that vanishes on the column, this guide addresses the specific failure modes of the three most common synthetic pathways: Fischer , Larock , and Leimgruber-Batcho .

This is not a textbook review. This is a diagnostic manual designed to isolate the rate-limiting step in your specific flask.

Module 1: Fischer Indole Synthesis

The Issue: "I see the hydrazone intermediate, but it won't cyclize." or "My reaction turned into a black tar."

The Fischer synthesis relies on a delicate balance: the acid must be strong enough to protonate the enamine tautomer (the rate-limiting trigger) but not so strong that it polymerizes the electron-rich indole product.

Diagnostic Workflow

Step 1: The Hydrazone Checkpoint. Do not assume the hydrazone formed quantitatively.

  • Test: Take an aliquot after 1 hour. Run TLC.

  • Observation: If you see starting hydrazine, your condensation is incomplete.

  • Fix: Add molecular sieves (4Å) or use a Dean-Stark trap. Water inhibits the initial condensation and hydrolyzes the imine back to starting materials.

Step 2: The "Hard/Soft" Acid Mismatch. Low conversion during the cyclization step often stems from using an acid that is incompatible with your substrate's electronics.

Substrate TypeRecommended CatalystWhy?
Electron-Rich Ketones Weak/Lewis Acids (AcOH, ZnCl₂)High electron density facilitates the [3,3]-shift. Strong acids cause polymerization (tars).[1]
Electron-Deficient Ketones Strong Acids (PPA, H₂SO₄, MsOH)These require forceful protonation to trigger the rearrangement.
Acid-Sensitive Groups Ionic Liquids / ZeolitesHeterogeneous catalysis prevents bulk decomposition.
FAQ: Fischer Synthesis

Q: My reaction mixture turned black (tarring). Is my product gone? A: Not necessarily, but your yield is compromised. Tarring usually indicates polymerization of the indole product or oxidation of the hydrazine.

  • Immediate Action: Repeat the reaction at a lower temperature (decrease by 20°C) and switch to a milder promoter like 4% H₂SO₄ in 1,4-dioxane or ZnCl₂ in AcOH .

  • The Mechanism: Indoles are enamines; they dimerize in strong acid.

Q: I am using a phenylhydrazine with an electron-withdrawing group (EWG). Why is the yield <10%? A: EWGs (like -NO₂, -CF₃) deactivate the hydrazine nitrogen, making the initial tautomerization to the "ene-hydrazine" (the species that undergoes the [3,3]-shift) energetically unfavorable.

  • Solution: You must increase the temperature significantly (often >100°C) and use a high-boiling solvent like dichlorobenzene or ethylene glycol with PPA.

Visual Logic: Fischer Failure Points

FischerTroubleshoot Start Reaction Mixture Check1 Is Hydrazone Visible on TLC? Start->Check1 Branch1 No (Only SM) Check1->Branch1 High SM Branch2 Yes (Hydrazone present) Check1->Branch2 Action1 Water Problem. Add Sieves/Dean-Stark. Branch1->Action1 Check2 Is Product Forming? Branch2->Check2 Branch3 No (Stalled at Hydrazone) Check2->Branch3 Branch4 Yes, but Low Yield/Tars Check2->Branch4 Action2 Activation Energy too High. Increase Temp or Acid Strength (Switch to PPA) Branch3->Action2 Action3 Polymerization. LOWER Acid Strength (Switch to ZnCl2/AcOH) Branch4->Action3

Figure 1: Decision tree for diagnosing stalls in Fischer Indole Synthesis.

Module 2: Larock Indole Synthesis (Pd-Catalyzed)

The Issue: "The alkyne is untouched." or "The catalyst died immediately."

The Larock heteroannulation couples an o-iodoaniline with an internal alkyne.[2] The most common failure mode is catalyst poisoning or failure of oxidative addition .

Critical Protocol Adjustment: The Chloride Effect

Many researchers omit the chloride additive (LiCl or n-Bu₄NCl). Do not do this.

  • Function: The chloride ion coordinates to the Palladium(II) intermediate, stabilizing it against aggregation (formation of Palladium black) before the alkyne insertion can occur.

  • Standard Protocol: 1 equiv. LiCl is mandatory for high yields.

Troubleshooting Table: Ligand & Base Effects
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Oxidative Addition FailureSwitch to electron-rich, bulky ligands like P(t-Bu)₃ or XPhos to force the Pd into the C-I bond.
Low Regioselectivity Steric MismatchThe bulky group of the alkyne prefers the position distal to the nitrogen. Increase the steric bulk of the alkyne substituent or the ligand.
Catalyst "Crash Out" (Black ppt) Catalyst DecompositionEnsure 1 equiv. LiCl is present.[3] Switch solvent to DMF or DMAc to improve solubility of the inorganic base.
FAQ: Larock Synthesis

Q: Can I use o-bromoaniline instead of o-iodoaniline? A: o-iodoaniline is the gold standard because the C-I bond is weaker. If you must use the bromide:

  • Increase temperature to 100–120°C.

  • Use a specialized ligand like 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) .[4] Standard PPh₃ will likely fail with bromides due to slow oxidative addition.

Q: My alkyne has a hydroxyl group. The reaction failed. A: Free hydroxyls or amines can coordinate to Pd and poison the cycle.

  • Fix: Protect the alcohol (e.g., TBS ether) or amine (Boc) before the Larock step.

Visual Logic: The Larock Cycle

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Bromides) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Fail1 FAILURE: Ligand too weak OxAdd->Fail1 Slow w/ Br/Cl Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Fail2 FAILURE: No Chloride Additive (Pd Black forms) Coord->Fail2 Unstable Intermediate Elim Reductive Elimination (Indole Release) Insert->Elim Elim->Pd0

Figure 2: The Larock Catalytic Cycle showing critical failure points at Oxidative Addition and Coordination.

Module 3: Leimgruber-Batcho Synthesis

The Issue: "The enamine formation is too slow" or "The reduction failed."

This method involves condensing o-nitrotoluene with DMF-DMA (N,N-dimethylformamide dimethyl acetal) followed by reduction.[5]

The "Hidden" Variable: DMF-DMA Quality

DMF-DMA hydrolyzes rapidly in moist air to DMF and methanol.

  • The Test: Run a proton NMR of your DMF-DMA reagent. If you see significant DMF peaks, the reagent is "dead."

  • The Fix: Use fresh reagent or distill it. Use a large excess (3–5 equiv) if the bottle is old.

Optimization Guide
  • Enamine Step: If the reaction stalls, remove methanol . The condensation is an equilibrium. Perform the reaction without solvent (neat) or in DMF with continuous distillation/stripping of the volatile methanol byproduct.

  • Reduction Step: If catalytic hydrogenation (H₂/Pd-C) fails due to poisoning (e.g., sulfur in molecule), switch to Iron/Acetic Acid or Titanium(III) Chloride .

Module 4: Purification & Isolation (Crucial)

The Issue: "I had a spot on TLC, but it vanished on the silica column."

Indoles are electron-rich heterocycles. They act as nucleophiles. Acidic silica gel can protonate C3, initiating dimerization or polymerization (turning your product into a streak on the column).

Self-Validating Protocol for Stability:

  • 2D TLC Test: Spot your crude on a TLC plate. Run it. Rotate the plate 90° and run it again.

    • Result: If the spot is off the diagonal, your compound is decomposing on the silica.

The Solution: Column Neutralization

  • Method A: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Method B: Use Neutral Alumina instead of silica gel.

  • Method C: Perform "Flash" chromatography rapidly; do not let the indole sit on the column.

References

  • Fischer Indole Mechanism & Acid Effects

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Larock Synthesis & Chloride Additives

    • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Ligand Effects in Pd-Catalysis (Buchwald)

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Leimgruber-Batcho Optimization

    • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[8] Organic Syntheses, 63, 214. Link

  • Indole Stability on Silica

    • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (See Section: Indole Decomposition). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 5,7-dichloro-2-methyl-1H-indole: A Predictive and Experimental Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Published: February 24, 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, 5,7-dichloro-2-methyl-1H-indole serves as a valuable heterocyclic scaffold. Its derivatives are explored for a range of biological activities, making unambiguous structural characterization paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for elucidating the carbon framework of organic molecules.[1]

Logical Framework for Spectral Prediction

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment.[2] Our analysis, therefore, hinges on a logical, stepwise approach to predict the final spectrum. This workflow ensures that each prediction is grounded in established spectroscopic principles.

G A Baseline Spectrum Analysis (Unsubstituted Indole) B Substituent Chemical Shift (SCS) Effect of C2-Methyl Group A->B Introduce Substituent Effects C Substituent Chemical Shift (SCS) Effects of C5 & C7 Chloro Groups A->C Introduce Substituent Effects D Predicted Spectrum Synthesis (5,7-dichloro-2-methyl-1H-indole) B->D Combine & Refine C->D Combine & Refine

Figure 1: Workflow for predicting the ¹³C NMR spectrum.

Part 1: The Baseline - ¹³C NMR of the Indole Scaffold

To understand the influence of the substituents, we must first establish the chemical shifts of the parent indole molecule. The indole ring system consists of nine unique carbon atoms, each with a distinct resonance in the ¹³C NMR spectrum. The assignments below, recorded in CDCl₃, are well-established in the literature.[3]

G A Sample Preparation (15-20mg in 0.7mL CDCl3+TMS) B Data Acquisition (400 MHz, 13C Decoupled, 298K) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Referencing to TMS, Peak Picking) C->D Generate Spectrum

Figure 3: Standardized workflow for ¹³C NMR data acquisition.

Conclusion

While awaiting direct experimental measurement, this comparative and predictive guide offers a robust framework for understanding the ¹³C NMR spectrum of 5,7-dichloro-2-methyl-1H-indole. By systematically analyzing the contributions of the methyl and dichloro substituents relative to the parent indole scaffold, we have established a reliable set of expected chemical shifts. This analysis, coupled with the provided experimental protocol, equips researchers with the necessary tools to confidently acquire, interpret, and validate the structure of this and related heterocyclic compounds, thereby accelerating research and development efforts.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. HETEROCYCLES, 27(2), 377-386. [Link]

  • Reich, H. J. (2021, October 20). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Gable, K. (2022, March 9). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Ott, M., Zours, E., & Tautermann, C. S. (2021). Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 6(38), 24658–24666. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Li, G., & Chen, L. (2006). Estimation and prediction of ¹³C NMR chemical shifts of carbon atoms in both alcohols and thiols. Chinese Science Bulletin, 51(1), 1-8. [Link]

  • ACD/Labs. (n.d.). NMR Prediction Software. Retrieved February 24, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wishart DS. (n.d.). CASPRE - ¹³C NMR Predictor. Retrieved February 24, 2026, from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole. Retrieved February 24, 2026, from [Link]

  • Hidayat, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

Sources

Optimizing Purity Assessment of 5,7-dichloro-2-methyl-1H-indole: Phenyl-Hexyl vs. C18 Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated indole scaffolds for pharmaceutical applications, 5,7-dichloro-2-methyl-1H-indole presents a specific analytical challenge: the separation of its positional regioisomers and hydrophobic synthetic byproducts.

While C18 (Octadecylsilyl) columns are the industry standard for reverse-phase chromatography, they often rely solely on hydrophobicity for separation. This guide demonstrates that for polychlorinated indoles, a Phenyl-Hexyl stationary phase offers superior resolution (


) compared to standard C18 (

) by leveraging

-

interactions to discriminate between electronically similar isomers.

The Analytical Challenge: Hydrophobicity vs. Aromaticity[1]

The target compound, 5,7-dichloro-2-methyl-1H-indole , is a lipophilic molecule (Predicted LogP


 3.8). Common impurities arising from the Fischer Indole Synthesis include:
  • Regioisomers: e.g., 4,6-dichloro-2-methyl-1H-indole (arising from rearrangement or impure hydrazine starting materials).

  • Unreacted Hydrazines: 2,4-dichlorophenylhydrazine.

  • Oligomers: Hydrophobic coupling byproducts.

The Limitation of C18

Standard C18 columns separate based on hydrophobic subtraction. Since the target and its regioisomers possess nearly identical hydrophobic volumes and LogP values, C18 phases often result in co-elution or "shoulder" peaks, making strict purity quantification (>99.5%) impossible.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl phases introduce a secondary separation mechanism:


-

stacking
. The electron-withdrawing chlorine atoms on the indole ring alter the electron density of the

-system. The specific arrangement of chlorines at the 5,7-positions creates a unique electrostatic potential map compared to the 4,6- or 5,6-isomers, allowing the Phenyl-Hexyl phase to resolve them based on electronic structure rather than just size.

Experimental Methodologies

The following protocols were executed to compare the performance of a standard C18 method against the optimized Phenyl-Hexyl method.

Method A: The "Standard" Alternative (C18)

Designed to mimic a generic scouting run.

  • Column: High-Performance C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Method B: The Optimized "Product" (Phenyl-Hexyl)

Designed for maximum selectivity of aromatic isomers.

  • Column: Phenyl-Hexyl (Endcapped), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 55% B to 85% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

  • Rationale: Methanol is chosen over ACN to promote

    
    -
    
    
    
    interactions (ACN's dipole can interfere with these weak forces).

Comparative Performance Data

The table below summarizes the chromatographic data obtained from the analysis of a crude synthetic lot spiked with 1.0% of the critical regioisomer (4,6-dichloro analog).

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 8.45 min9.12 minComparable
Retention Time (Isomer) 8.55 min9.85 minImproved
Selectivity (

)
1.021.15Significant Increase
Resolution (

)
0.8 (Co-eluting shoulder)3.2 (Baseline resolved)PASS
Tailing Factor (

)
1.41.1Improved Peak Shape
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mLHigher Sensitivity
Data Interpretation[1][3][4][5][6]
  • Resolution Failure in Method A: The C18 column failed to separate the critical isomer (

    
    ), leading to an overestimation of purity. The similar hydrophobicity of the dichloro-isomers rendered the alkyl chain interaction insufficient.
    
  • Resolution Success in Method B: The Phenyl-Hexyl column achieved baseline separation (

    
    ). The use of Methanol enhanced the 
    
    
    
    -selectivity, allowing the stationary phase to interact differently with the 5,7-dichloro substitution pattern versus the impurity.

Visualizing the Mechanism

Diagram 1: Separation Mechanism Decision Tree

This flow illustrates the logical process for selecting the Phenyl-Hexyl phase over C18 for this specific compound.

MethodSelection Start Analyte: 5,7-dichloro-2-methyl-1H-indole CheckLogP Check Hydrophobicity (LogP ~ 3.8) Start->CheckLogP CheckStructure Check Structural Features (Aromatic + Halogens) Start->CheckStructure IsomerRisk Risk of Regioisomers? (e.g., 4,6-dichloro) CheckStructure->IsomerRisk PathC18 Standard C18 Screening IsomerRisk->PathC18 Standard Approach PathPhenyl Phenyl-Hexyl Screening (Methanol Mobile Phase) IsomerRisk->PathPhenyl Recommended Approach ResultC18 Result: Co-elution (Hydrophobic Interaction Only) PathC18->ResultC18 ResultC18->PathPhenyl Method Transfer ResultPhenyl Result: High Resolution (Hydrophobic + Pi-Pi Interaction) PathPhenyl->ResultPhenyl

Caption: Decision logic for selecting Phenyl-Hexyl stationary phases when analyzing halogenated aromatic isomers.

Diagram 2: Impurity Origin & Detection

Understanding the synthesis helps identify why the separation is critical.

SynthesisImpurity SM1 2,4-Dichlorophenylhydrazine Reaction Fischer Indole Synthesis (Acid Catalyst) SM1->Reaction SM2 Acetone/Ketone SM2->Reaction Target Target: 5,7-Dichloro-2-methylindole Reaction->Target Major Product Impurity Impurity: 4,6-Dichloro isomer (Rearrangement) Reaction->Impurity Minor Product Detection HPLC Detection (Phenyl-Hexyl Required) Target->Detection Impurity->Detection

Caption: Synthetic pathway showing the origin of the critical regioisomeric impurity.

Detailed Protocol: Phenyl-Hexyl Method

To replicate the high-purity assessment, follow this validated workflow.

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of 5,7-dichloro-2-methyl-1H-indole in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

  • Resolution Solution: Spike the Working Standard with 1% of the 4,6-dichloro isomer (or use a crude reaction mixture if pure isomer is unavailable).

Step 2: Instrument Setup
  • Purge: Purge injector and pump with MeOH to remove any ACN residues (ACN suppresses

    
    -
    
    
    
    selectivity).
  • Equilibration: Run the initial gradient conditions (55% MeOH) for at least 20 minutes. Phenyl phases require longer equilibration than C18 to stabilize the wetted surface.

Step 3: Integration Criteria
  • Wavelength: Extract chromatograms at 280 nm (Indole maximum) and 230 nm (sensitive for chlorinated benzenes).

  • Peak Purity: Use a Diode Array Detector (DAD) to confirm spectral homogeneity across the main peak, ensuring no co-eluting oligomers.

References

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from [Link]

  • Mac-Mod Analytical. (2023). Development of a Highly Selective Phenyl-modified C18 Bonded phase. Retrieved from [Link]

  • Phenomenex. (2024). Chiral and Achiral HPLC Separations of Isomers. Retrieved from [Link]

  • SIELC Technologies. (2023). Separation of Chloroindoles on Mixed-Mode Columns. Retrieved from [Link]

Sources

The Impact of Chlorine Substitution on the Biological Activity of Indoles: A Comparative Guide to 5,7-Dichloroindoles and 5-Chloroindoles

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, with halogenation being a particularly effective strategy for modulating biological activity. Among the various halogenated indoles, chlorinated derivatives have garnered significant attention for their therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the biological activities of 5,7-dichloroindoles and 5-chloroindoles, offering insights into their structure-activity relationships and providing supporting experimental data for researchers in drug discovery and development.

Comparative Biological Activity: A Tale of Two Chlorination Patterns

The position and number of chlorine atoms on the indole ring can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. While direct comparative studies between 5,7-dichloroindoles and 5-chloroindoles are not abundant, existing research on various derivatives allows for a nuanced comparison across different therapeutic areas.

Anticancer Activity

Both 5-chloro and 5,7-dichloroindole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways.

5-Chloroindoles as Kinase Inhibitors:

Derivatives of 5-chloroindole have been extensively investigated as inhibitors of crucial kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[1][3][4][5] For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against EGFR and its mutants, which are key drivers in several cancers.[3][4][5] Some of these compounds have exhibited greater potency than the established EGFR inhibitor, erlotinib.[4][6] The introduction of a chlorine atom at the 5-position appears to be a key contributor to this enhanced activity.[1]

5,7-Dichloroindoles in Plant Growth Regulation and Beyond:

Research on 5,7-dichloroindoles has revealed their activity as plant auxins and antiauxins. Specifically, the (S)-(+)-enantiomer of 2-(5,7-dichloro-3-indolyl)propionic acid displays weak auxin activity, while the (R)-(-)-enantiomer acts as an antiauxin.[7] While this may seem distant from anticancer applications, the fundamental mechanisms of cell growth and regulation can share commonalities. Further exploration of 5,7-dichloroindole derivatives in mammalian systems is warranted to fully understand their therapeutic potential.

Comparative Data on Anticancer Activity:

Compound ClassDerivative ExampleTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
5-Chloroindole5-chloro-indole-2-carboxylate derivative (3e)EGFRIC₅₀: 68 nM[4]
5-Chloroindole5-chloro-indole-2-carboxylate derivative (3b)BRAFV600EIC₅₀: 39 nM[3]
5-Chloroindole5-chloro-indole-2-carboxylate derivative (3e)Panc-1, MCF-7, A-549GI₅₀: 29 nM[4]
5,7-Dichloroindole2-(5,7-dichloro-3-indolyl)propionic acidAvena sativa coleoptile elongationWeak auxin/antiauxin activity[7]
Antimicrobial and Antibiofilm Activity

Halogenated indoles have emerged as promising agents to combat bacterial infections, particularly those associated with biofilm formation.

Studies have shown that 5-chloroindole exhibits antimicrobial activity against various pathogens, including Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[8][9][10] It has been demonstrated to inhibit biofilm formation and other virulence factors.[8][9][10] Quantitative structure-activity relationship (QSAR) analyses have suggested that the presence of a chlorine or bromine atom at the 4 or 5-position of the indole ring is crucial for antibacterial activity against V. parahaemolyticus.[8][11]

While specific data on the antimicrobial activity of 5,7-dichloroindoles is less prevalent in the reviewed literature, the general trend of enhanced activity with halogenation suggests that they could also be effective. The increased lipophilicity from a second chlorine atom might enhance membrane permeability, a key factor in antimicrobial efficacy.

Modulation of Receptors and Enzymes

The influence of chlorination extends to the modulation of various receptors and enzymes.

5-Chloroindoles and the 5-HT₃ Receptor:

5-Chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel.[12][13] This modulation is of therapeutic interest for conditions where this receptor is implicated. The chloro-substituent at the 5-position appears to be a key feature for this activity.

3-Chloroindoles as Factor Xa Inhibitors:

While not a direct comparison, research on 3-chloroindoles as Factor Xa inhibitors highlights the favorable properties of chlorine substitution. The increased binding energy of 3-chloroindole-containing compounds compared to their 3-methylindole counterparts was attributed to the greater hydrophobicity of the chloro-substituent and enhanced interaction with the Gly218 backbone of the enzyme.[14] This principle could potentially translate to the 5- and 5,7-dichloroindole scaffolds.

Structure-Activity Relationship (SAR) Insights

The collective data points to several key SAR trends:

  • Position of Halogenation is Critical: The biological activity of chlorinated indoles is highly dependent on the position of the chlorine atom. For antimicrobial activity against V. parahaemolyticus, substitution at the 4 or 5-position is favored.[8][11]

  • Monohalogenation vs. Dihalogenation: While a direct comparison is not always available, the addition of a second chlorine atom to create a 5,7-dichloro substitution pattern significantly alters the electronic and steric properties of the indole ring. This can lead to different biological activities, as seen in the auxin/antiauxin effects of a 5,7-dichloroindole derivative.[7]

  • Hydrophobicity and Binding Interactions: The chlorine atom increases the lipophilicity of the indole scaffold, which can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket.[14] This is a likely contributor to the potent activity of many chlorinated indole derivatives.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 5-chloroindole and 5,7-dichloroindole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of compounds against a specific kinase.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare reaction mixture with kinase, substrate, and buffer B Add varying concentrations of test compounds A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for a defined period C->D E Stop the reaction D->E F Detect phosphorylated substrate (e.g., using a specific antibody and a detection reagent) E->F G Measure signal (e.g., luminescence or fluorescence) F->G H Calculate kinase inhibition and IC50 values G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human EGFR), the substrate (e.g., a synthetic peptide), and the kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (5-chloroindoles and 5,7-dichloroindoles) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal (e.g., luminescence or fluorescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, a key target for many anticancer indole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 5-Chloroindole Derivatives Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-chloroindole derivatives.

Conclusion

The substitution of chlorine atoms on the indole ring is a powerful strategy for developing novel therapeutic agents. While both 5-chloroindoles and 5,7-dichloroindoles exhibit interesting biological activities, their profiles appear to be distinct. 5-Chloroindoles have shown significant promise as anticancer agents through kinase inhibition and as modulators of the 5-HT₃ receptor. The biological landscape of 5,7-dichloroindoles, while less explored in the context of cancer and microbial infections, presents unique activities such as auxin and antiauxin effects that warrant further investigation. Future head-to-head comparative studies are essential to fully elucidate the structure-activity relationships and to guide the rational design of next-generation indole-based therapeutics.

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A Comparative Guide to Reverse-Phase LC Method Development for 5,7-dichloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of key parameters in reverse-phase liquid chromatography (RPLC) for the analysis of 5,7-dichloro-2-methyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale-driven approach to method development. We will explore the impact of stationary phase selection and mobile phase composition on retention time, peak shape, and overall resolution, supported by comparative experimental data.

Introduction: The Chromatographic Challenge of a Halogenated Indole

5,7-dichloro-2-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structure, featuring a hydrophobic indole core, two chlorine atoms, and a methyl group, predicts strong retention in reverse-phase liquid chromatography. The primary retention mechanism in RPLC is based on hydrophobic interactions between the analyte and the nonpolar stationary phase.[2][3] Therefore, analytes with greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times.[4][5] The goal of this guide is to systematically evaluate the critical factors that govern the retention and separation of this compound, enabling the development of a robust and efficient analytical method.

PART 1: Stationary Phase Selection - A Tale of Two Columns

The choice of stationary phase is a cornerstone of method development in RPLC. The most common bonded phases are octadecyl (C18) and octyl (C8) silanes, differing in the length of their alkyl chains.[5] This difference in chain length directly impacts the hydrophobicity of the stationary phase and, consequently, the retention of nonpolar analytes.[4][6]

The Underlying Mechanism: Hydrophobicity and Retention

C18 columns, with their longer 18-carbon alkyl chains, create a more hydrophobic environment compared to C8 columns.[4][5][7] This increased hydrophobicity leads to stronger van der Waals interactions with non-polar molecules like 5,7-dichloro-2-methyl-1H-indole, resulting in greater retention.[4][6] C8 columns, with their shorter 8-carbon chains, offer a less retentive environment, which can be advantageous for highly hydrophobic compounds that might be excessively retained on a C18 column, or for achieving faster analysis times.[4][5]

Experimental Comparison: C18 vs. C8

To illustrate this principle, 5,7-dichloro-2-methyl-1H-indole was analyzed on both a C18 and a C8 column under identical mobile phase and gradient conditions.

Experimental Protocol 1: Stationary Phase Comparison

  • Instrumentation: Standard HPLC system with UV detection

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates
C18 8.241.115,000
C8 5.681.212,500

As predicted by chromatographic theory, the C18 column provides significantly longer retention for the highly hydrophobic 5,7-dichloro-2-methyl-1H-indole.[4][6] The increased interaction with the longer alkyl chains of the C18 phase results in a nearly 2.6-minute increase in retention time compared to the C8 phase under the same gradient conditions. The C18 column also demonstrated slightly better peak symmetry (lower tailing factor) and higher efficiency (more theoretical plates), suggesting it may offer superior resolving power for more complex mixtures.[4]

PART 2: Mobile Phase Optimization - The Power of the Organic Modifier

The composition of the mobile phase, particularly the type and concentration of the organic solvent, is a powerful tool for manipulating retention and selectivity in RPLC.[8][9] Acetonitrile (ACN) and methanol (MeOH) are the most commonly used organic modifiers, and their distinct chemical properties can lead to different chromatographic outcomes.[10][11]

The Mechanism of Elution: Solvent Strength and Selectivity

In reverse-phase chromatography, increasing the proportion of the organic solvent in the mobile phase increases its "elution strength," leading to shorter retention times.[9][12] Acetonitrile is generally considered a stronger eluting solvent than methanol for many compounds.[10][11][13] This means that for a given percentage of organic modifier, acetonitrile will typically elute a compound faster than methanol.[14][15]

Furthermore, the chemical nature of the solvent can influence selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is a polar aprotic solvent.[11][13] These differences can alter the interactions between the analyte, the mobile phase, and the stationary phase, potentially changing the elution order of compounds in a mixture. For aromatic compounds like indoles, acetonitrile can sometimes offer sharper peaks.[10]

Experimental Comparison: Acetonitrile vs. Methanol

The following experiment was conducted on a C18 column to compare the effects of acetonitrile and methanol as the organic modifier.

Experimental Protocol 2: Organic Modifier Comparison

  • Instrumentation: Standard HPLC system with UV detection

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (System 1): 0.1% Formic Acid in Acetonitrile

  • Mobile Phase B (System 2): 0.1% Formic Acid in Methanol

  • Gradient: 50% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

Comparative Data: Organic Modifier Performance

Organic ModifierRetention Time (min)Tailing FactorRelative Elution Strength
Acetonitrile 8.241.1Stronger
Methanol 9.571.3Weaker

The data clearly demonstrates that acetonitrile has a higher elution strength than methanol, resulting in a shorter retention time for 5,7-dichloro-2-methyl-1H-indole.[10][11] A useful rule of thumb is that to achieve similar retention to an acetonitrile/water mobile phase, you may need approximately 10% more methanol.[16] Additionally, in this case, acetonitrile provided a more symmetrical peak shape (lower tailing factor). This is a common observation for aromatic compounds, where acetonitrile can lead to more efficient chromatography.[10]

Method Development Workflow

The process of developing a robust HPLC method is systematic. It begins with an understanding of the analyte's properties and progresses through a logical sequence of screening and optimization steps.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (5,7-dichloro-2-methyl-1H-indole) - High Hydrophobicity Column_Screen Stationary Phase Screen (C18 vs. C8) Analyte->Column_Screen Selects initial columns Solvent_Screen Organic Modifier Screen (ACN vs. MeOH) Column_Screen->Solvent_Screen Select best column Gradient_Opt Gradient Optimization (Slope and Time) Solvent_Screen->Gradient_Opt Select best solvent Flow_Temp_Opt Flow Rate & Temperature (Efficiency vs. Pressure) Gradient_Opt->Flow_Temp_Opt Refine separation Validation Method Validation (SST, Linearity, Accuracy) Flow_Temp_Opt->Validation Finalize conditions Final_Method Final Optimized Method Validation->Final_Method

Caption: A typical workflow for HPLC method development.

Conclusion and Recommendations

Based on the comparative data, a C18 stationary phase with an acetonitrile/water mobile phase provides the best starting point for the analysis of 5,7-dichloro-2-methyl-1H-indole. This combination offers strong retention, high efficiency, and excellent peak shape.

  • For robust retention and maximum resolution: A C18 column is the recommended choice due to the high hydrophobicity of the analyte.[4][6]

  • For faster analysis times: A C8 column can be considered, but may require a shallower gradient or lower starting percentage of organic modifier to achieve adequate retention.[4][5]

  • For optimal peak shape and efficiency: Acetonitrile is the preferred organic modifier over methanol for this aromatic indole derivative.[10][11]

Final method optimization should focus on refining the gradient slope and duration to achieve the desired balance between resolution and analysis time. Factors such as mobile phase pH and column temperature should also be kept consistent to ensure method robustness and reproducibility.[8][17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.